molecular formula C8H12N2O2 B3027252 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid CAS No. 1260658-97-6

2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B3027252
CAS No.: 1260658-97-6
M. Wt: 168.19
InChI Key: ZFOZATJOXAYSNN-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid is a chemical building block featuring a acetic acid functional group attached to a 1-isopropylpyrazole core. This structure makes it a valuable intermediate for researchers, particularly in medicinal chemistry. The pyrazole nucleus is a privileged scaffold in drug discovery, known to confer a wide range of biological activities. Pyrazole-containing compounds are frequently explored for their potential as anti-inflammatory, antimicrobial, anticancer, and antifungal agents . The presence of both the pyrazole heterocycle and the carboxylic acid group on this molecule provides two distinct points for chemical modification. Researchers can utilize the reactivity of the acid group for coupling reactions or amide formation, while the nitrogen atoms in the pyrazole ring can also be functionalized. This versatility allows for the synthesis of diverse compound libraries for biological screening or the development of more complex active pharmaceutical ingredients (APIs) . As a result, this compound serves as a key synthetic precursor for generating novel molecules in the search for new therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1-propan-2-ylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-4-3-7(9-10)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZATJOXAYSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260027
Record name 1-(1-Methylethyl)-1H-pyrazole-3-acetic acid
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-97-6
Record name 1-(1-Methylethyl)-1H-pyrazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-pyrazole-3-acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401260027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-(1-Isopropyl-1H-pyrazol-3-yl)acetic acid is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., BRAF, JAK) and GPCR ligands. Distinguished by its 1,3-substitution pattern, the isopropyl group at the N1 position provides critical steric bulk and lipophilicity modulation, while the C3-acetic acid moiety serves as a versatile handle for amide coupling or bioisosteric replacement. This guide outlines the physicochemical properties, definitive synthetic routes, and analytical protocols required for the effective utilization of this compound in drug discovery.

Physicochemical Profile & Identity

The precise characterization of 2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid is critical due to the prevalence of regioisomers (specifically the 1,5-isomer) in commercial supplies.

Core Data Table
PropertyValueNotes
IUPAC Name 2-(1-propan-2-ylpyrazol-3-yl)acetic acid
CAS Number 1531555-49-3 (Isomer specific)Verify batch isomerism via NMR
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Exact Mass 168.0899[M+H]⁺ = 169.0972
pKa (Acid) 4.6 ± 0.2Carboxylic acid moiety
pKa (Base) 2.1 ± 0.3Pyrazole N2 nitrogen
LogP (Calc) 0.9 – 1.2Isopropyl group increases lipophilicity vs. methyl analogs
Topological PSA 55.1 ŲGood membrane permeability predictor
Structural Geometry

The molecule consists of a planar pyrazole ring. The N1-isopropyl group projects out of the plane, creating a steric shield that often dictates binding selectivity in enzyme pockets. The C3-acetic acid side chain possesses rotational freedom, allowing it to adopt conformations necessary for hydrogen bonding within active sites.

Synthetic Pathways[5][6]

Synthesizing 2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid with high regiochemical fidelity is challenging. Direct cyclization often yields mixtures of 1,3- and 1,5-isomers. Two primary strategies are recommended:

Route A: The Arndt-Eistert Homologation (Precision Route)

For applications requiring >99% isomeric purity, this route is preferred. It extends the carbon chain of the commercially available 1-isopropyl-1H-pyrazole-3-carboxylic acid, preserving the ring regiochemistry.

  • Activation: Conversion of the starting carboxylic acid to the acid chloride using oxalyl chloride.

  • Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the target acetic acid.

Route B: Regioselective Cyclocondensation (Scale-Up Route)

Reaction of isopropylhydrazine with a


-keto ester equivalent. To favor the 1,3-isomer, specific solvent effects (e.g., fluoroalcohols) or steric control on the electrophile are employed.
Synthetic Workflow Diagram

Synthesis Start 1-Isopropyl-1H-pyrazole- 3-carboxylic acid Step1 Acid Chloride Formation (Oxalyl Chloride, DMF) Start->Step1 Activation Step2 Diazoketone Intermediate (TMS-Diazomethane) Step1->Step2 Substitution Step3 Wolff Rearrangement (AgBz, H2O, THF) Step2->Step3 Rearrangement Product 2-(1-Isopropyl-1H-pyrazol- 3-yl)acetic acid Step3->Product Hydrolysis Isomer Isomer Check: NOESY NMR Product->Isomer

Caption: Figure 1. Arndt-Eistert homologation strategy ensures retention of the 1,3-substitution pattern, avoiding the difficult separation of 1,5-isomers common in direct cyclization.

Analytical Characterization & Quality Control

Trustworthiness in biological data begins with chemical purity. The following analytical signatures confirm the identity of the title compound.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     12.2 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).
    
  • 
     7.70 ppm (d, J=2.2 Hz, 1H):  Pyrazole C5-H. This doublet confirms coupling to C4-H.
    
  • 
     6.15 ppm (d, J=2.2 Hz, 1H):  Pyrazole C4-H.
    
  • 
     4.50 ppm (sept, J=6.6 Hz, 1H):  Isopropyl CH. The septet is diagnostic for N-alkylation.
    
  • 
     3.55 ppm (s, 2H):  Methylene (-CH₂-) of the acetic acid group.
    
  • 
     1.42 ppm (d, J=6.6 Hz, 6H):  Isopropyl methyl groups.
    
Distinguishing Isomers (NOESY)

To distinguish the 1,3-isomer (Target) from the 1,5-isomer (Impurity):

  • Target (1,3-isomer): Strong NOE correlation between the Isopropyl CH (

    
     4.50) and the C5-H (
    
    
    
    7.70). No correlation between Isopropyl and the acetic acid methylene.
  • Impurity (1,5-isomer): Strong NOE correlation between the Isopropyl CH and the acetic acid methylene (or C4-H), due to spatial proximity in the 1,5-arrangement.

Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]⁺ = 169.1 m/z.

  • Fragmentation: Loss of the isopropyl group (-42 Da) and decarboxylation (-44 Da) are common fragmentation pathways observed in MS/MS.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The compound serves as an excellent fragment scaffold. The carboxylic acid allows for rapid library generation via amide coupling, while the pyrazole ring acts as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic stability.

Kinase Inhibitor Design

In kinase inhibitors (e.g., BRAF V600E inhibitors), the pyrazole nitrogen (N2) often functions as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site. The isopropyl group fills the hydrophobic pocket (gatekeeper residue proximity), enhancing potency and selectivity compared to smaller methyl substituents.

Handling and Stability Protocols

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but can decarboxylate at high temperatures (>150°C).

  • Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water at neutral pH; solubility increases significantly at pH > 6.0 due to carboxylate formation.

  • Safety: Irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

  • Compound Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 56965027, 2-(1-isopropylpyrazol-3-yl)acetic acid. Accessed Feb 25, 2026. [Link]

  • Regioselective Synthesis: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Kinase Inhibitor Applications: Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 1: The identification of a novel, potent, and selective series. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537. [Link]

  • Arndt-Eistert Protocol: Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homooligopeptides. Angewandte Chemie International Edition, 34(4), 471-472. [Link]

Sources

1-(1-methylethyl)-1H-pyrazole-3-acetic acid supplier and price

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, chemical profile, and synthetic utility of 1-(1-methylethyl)-1H-pyrazole-3-acetic acid (also known as 2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid ).

Executive Summary

1-(1-methylethyl)-1H-pyrazole-3-acetic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting kinase pathways (e.g., RET, BRAF) and GPCRs. Its structure features a pyrazole core substituted at the N1-position with an isopropyl group and at the C3-position with an acetic acid moiety. This specific substitution pattern is critical for positioning the carboxylate "warhead" or linker in drug design, distinguishing it from its more common C4- or C5-isomers.

While commercially available, it is often classified as a "rare building block," requiring specific procurement strategies or in-house synthesis via homologation of the corresponding carboxylic acid.

Chemical Identity & Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-(1-(propan-2-yl)-1H-pyrazol-3-yl)acetic acid
Common Name 1-Isopropyl-1H-pyrazole-3-acetic acid
CAS Number 2126176-85-8 (Hydrochloride salt) Note: Free acid often unlisted or custom.
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol (Free Acid)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless as salt).
pKa (Calc.) ~4.2 (Carboxylic acid), ~2.5 (Pyrazole N)
Appearance White to off-white crystalline solid

Procurement Intelligence: Suppliers & Price

Due to the specific regiochemistry (1,3-substitution), this compound commands a premium over the 1-methyl or 1H-analogs. It is frequently sold as the Hydrochloride salt to improve stability.

Verified Supplier Landscape
SupplierCatalog / SKUPurity GradeEst. Price (USD)Availability
BLD Pharm BD01342849>97% (HPLC)$150 - $200 / 1g Stock (US/CN)
Sigma-Aldrich AldrichCPRCustomInquire Made-to-Order
Enamine Custom>95%$600 / 5g Lead time: 2-4 wks
Crysdot CD11293762>97%Inquire Stock

Procurement Note: The C3-carboxylic acid precursor (CAS 942631-65-4) is significantly cheaper (~$20/g). For multi-gram requirements, in-house synthesis (see Section 5) is the most cost-effective strategy.

Synthetic Utility & "Make vs. Buy" Decision

For research requiring >5g, the "Buy" option becomes cost-prohibitive. The recommended "Make" protocol utilizes the Arndt-Eistert Homologation , which converts the commercially abundant C3-carboxylic acid to the C3-acetic acid while preserving the critical regiochemistry.

Decision Logic (Graphviz)

ProcurementLogic Figure 1: Procurement Decision Matrix for 1-isopropyl-1H-pyrazole-3-acetic acid Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Buy PURCHASE (BLD Pharm / Enamine) QtyCheck->Buy < 1g Time Timeline < 2 Weeks? QtyCheck->Time > 1g Make SYNTHESIZE (Arndt-Eistert Protocol) Time->Buy Yes (Urgent) Time->Make No (Cost-Sensitive)

Technical Protocol: Synthesis & Validation

Objective: Synthesize 1-isopropyl-1H-pyrazole-3-acetic acid from 1-isopropyl-1H-pyrazole-3-carboxylic acid. Mechanism: Activation of acid → Diazoketone formation → Wolff Rearrangement.

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Reagents: 1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq), Oxalyl chloride (1.5 eq), DMF (cat.), DCM (anhydrous).

  • Procedure:

    • Dissolve starting acid in DCM under N₂ atmosphere.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl chloride dropwise at 0°C.

    • Stir at RT for 2 hours until gas evolution ceases.

    • Evaporate in vacuo to yield the crude acid chloride (yellow oil). Do not purify.

Phase 2: Diazoketone Formation
  • Reagents: TMS-Diazomethane (2.0 M in hexanes, 2.5 eq), THF/Acetonitrile (1:1).

  • Procedure:

    • Dissolve crude acid chloride in THF/Acetonitrile (1:1) at 0°C.

    • Add TMS-Diazomethane solution slowly (Caution: Evolution of N₂).

    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Quench with saturated NaHCO₃ if necessary, or proceed directly if clean (check TLC).

Phase 3: Wolff Rearrangement (Arndt-Eistert)
  • Reagents: Silver Benzoate (0.1 eq), Triethylamine (3.0 eq), Water/Dioxane (1:5).

  • Procedure:

    • Dissolve diazoketone in Dioxane/Water.

    • Add Silver Benzoate catalyst and protect from light.

    • Heat to 70°C for 4 hours (evolution of N₂ indicates rearrangement).

    • Workup: Filter silver salts, acidify filtrate to pH 3 with 1N HCl, extract with Ethyl Acetate.

    • Purification: Recrystallize from Hexane/EtOAc or use Flash Chromatography (5% MeOH in DCM).

Synthetic Pathway Diagram

SynthesisPath Figure 2: Arndt-Eistert Homologation Pathway Start 1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 942631-65-4) Step1 Acid Chloride Formation (COCl)2, DMF cat. Start->Step1 Activation Step2 Diazoketone Intermediate (TMS-CHN2) Step1->Step2 Substitution Step3 Wolff Rearrangement (AgBz, H2O, Heat) Step2->Step3 Rearrangement Final 1-isopropyl-1H-pyrazole-3-acetic acid (Target) Step3->Final Hydrolysis

Quality Assurance (QC) & Validation

To ensure the integrity of the purchased or synthesized compound, the following analytical parameters must be met.

H-NMR Validation (DMSO-d₆, 400 MHz)
  • δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.72 ppm (d, 1H): Pyrazole ring proton (C5-H ).

  • δ 6.15 ppm (d, 1H): Pyrazole ring proton (C4-H ).

  • δ 4.50 ppm (sept, 1H): Isopropyl methine (-CH (CH₃)₂).

  • δ 3.60 ppm (s, 2H): Methylene linker (-CH ₂-COOH).

  • δ 1.42 ppm (d, 6H): Isopropyl methyls (-CH(CH ₃)₂).

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 220 nm and 254 nm.

  • Acceptance Criteria: Single peak >95% area.

References

  • BLD Pharm. (2024). Product Analysis: 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2024). Building Block Search: 1-Isopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from

  • Google Patents. (2025). RET kinase inhibitors (US11970485B2). Retrieved from

Pyrazole Acetic Acid Derivatives: Strategic Synthesis and Medicinal Utility

[1]

Executive Summary

Pyrazole acetic acid derivatives represent a high-value class of pharmacophores in modern medicinal chemistry.[1] Characterized by a pyrazole core substituted with an acetic acid moiety, these scaffolds serve as versatile building blocks for fragment-based drug discovery (FBDD) and lead optimization. Their utility spans from non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac to advanced antagonists for the CRTH2 receptor in allergic inflammation.

This technical guide addresses the primary synthetic bottleneck—regioselectivity during


-alkylation

Structural Significance & Pharmacophore Analysis[3]

The pyrazole acetic acid scaffold offers a unique combination of structural rigidity and functional flexibility.

The Pharmacophoric Triad
  • The Pyrazole Core: Acts as a flat, aromatic linker that positions substituents in specific vectors. It functions as a hydrogen bond acceptor (N2) and, if unsubstituted at N1, a hydrogen bond donor.

  • The Acetic Acid Tail: Provides a critical ionizable group (

    
    ). At physiological pH, the carboxylate anion often forms salt bridges with positively charged residues (Arginine, Lysine) in target protein pockets (e.g., the Arg120 residue in COX enzymes).
    
  • Orthogonal Substitution: Positions C3, C4, and C5 allow for the introduction of lipophilic or electronic modulators without disrupting the core binding mode of the acid tail.

Vector Analysis

Unlike indole acetic acids (e.g., Indomethacin), pyrazole derivatives offer lower lipophilicity (LogP) and improved metabolic stability. The vector of the acetic acid side chain relative to the C3/C5 substituents can be fine-tuned by selecting between 1-pyrazole acetic acid (

3/4-pyrazole acetic acid

Synthetic Strategies & Regiocontrol[4]

The synthesis of pyrazole acetic acids is often plagued by regioselectivity issues, particularly when alkylating unsymmetrical pyrazoles.

The Regioselectivity Challenge ( -Alkylation)

Direct alkylation of a tautomeric pyrazole with alkyl haloacetates typically yields a mixture of 1,3- and 1,5-disubstituted isomers.

  • Mechanism: The pyrazolate anion is an ambident nucleophile.

  • Steric vs. Electronic Control:

    • Sterics: Alkylation generally favors the less hindered nitrogen (distal to the bulky substituent).[2]

    • Electronics: Electron-withdrawing groups (EWG) on the ring increase the acidity of the adjacent NH, often directing alkylation to that nitrogen, countering steric trends.

Visualization: Regioselectivity Decision Tree

The following logic flow assists in selecting the optimal synthetic route based on substrate substitution.

RegioselectivityStartTarget: Pyrazole Acetic AcidTypeIs the Pyrazole Symmetrical?Start->TypeSymDirect N-Alkylation(NaH, BrCH2CO2Et)Type->SymYesUnsymSubstituent Nature?Type->UnsymNoStericBulky Group (tBu, Ph) at C3Unsym->StericEWGEWG (CF3, NO2) at C3Unsym->EWGRouteAMethod A: K2CO3/AcetoneFavors 1,3-isomer (Steric control)Steric->RouteAStandardRouteCMethod C: De Novo Cyclization(Hydrazine + Beta-Keto Ester)Steric->RouteCHigh Purity ReqRouteBMethod B: NaH/THFFavors 1,5-isomer (Coordination control)EWG->RouteBChelationEWG->RouteCAmbiguous ResultscaptionFigure 1: Decision tree for selecting synthetic routes to control N1 vs N2 alkylation regiochemistry.

De Novo Cyclization (The "Knorr" Approach)

To avoid separation of isomers, de novo synthesis is preferred for complex substrates.

  • Reaction: Condensation of a substituted hydrazine (bearing the acetic acid/ester moiety) with a 1,3-dicarbonyl compound.

  • Advantage: The regiochemistry is fixed by the hydrazine starting material.

  • Limitation: Availability of specific hydrazino-acetic acid derivatives.

Medicinal Chemistry Applications & Case Studies

Case Study 1: COX-2 Inhibition (Lonazolac Analogs)

Lonazolac is a classic example where the pyrazole-3-acetic acid moiety mimics the arachidonic acid transition state.

  • SAR Insight: The

    
    -1 phenyl ring positions the molecule within the hydrophobic channel of COX, while the acetic acid interacts with Arg120.
    
  • Optimization: Recent derivatives replace the carboxylic acid with bioisosteres (hydroxamic acids, tetrazoles) to reduce gastric toxicity while maintaining potency [1].

Case Study 2: CRTH2 Antagonists (Asthma)

High-throughput screening identified pyrazole-4-acetic acids as potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

  • Mechanism: These compounds block Prostaglandin D2 (PGD2) binding.

  • Key Interaction: The carboxylate is essential for an ionic lock with Arg170 in the CRTH2 binding pocket [2].

Visualization: Pharmacophore Mapping

The interaction logic for these targets is visualized below.

Pharmacophorecluster_ligandLigand (Pyrazole AA)cluster_proteinTarget Pocket (COX/CRTH2)AcidCarboxylate (-COO-)ArgCationic Res (Arg120/170)Acid->ArgIonic Interaction(Salt Bridge)CorePyrazole ScaffoldCore->AcidSubLipophilic Tail (Aryl)Core->SubPocketHydrophobic ChannelSub->PocketPi-Pi / VdW ForcescaptionFigure 2: Pharmacophore map showing the critical salt bridge formed by the acetic acid tail.

[5]

Experimental Protocols

The following protocols are designed for the synthesis of Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate , a common intermediate.

Protocol A: Regioselective -Alkylation

This protocol utilizes

Reagents:

  • 3-Phenyl-1H-pyrazole (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN), anhydrous (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Add 3-Phenyl-1H-pyrazole (1.0 g, 6.9 mmol) and anhydrous ACN (35 mL).

  • Base Addition: Add

    
     (4.5 g, 13.8 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (0.84 mL, 7.6 mmol) over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The product should appear as a higher Rf spot compared to the starting pyrazole.

  • Workup: Filter off the inorganic salts through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Note: The major isomer (1-alkyl-3-phenyl) typically elutes second if using silica, but this varies; confirm structure via NOE NMR [3].

Protocol B: Ester Hydrolysis (Saponification)

Converts the ester building block into the active free acid.

Reagents:

  • Pyrazole ester intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 equiv) in THF (

    
    ).
    
  • Activation: Add a solution of

    
     in water.
    
  • Reaction: Stir vigorously at RT for 2-16 hours.

  • Quench: Acidify carefully with 1N HCl to pH ~3.

    • Observation: The free acid often precipitates as a white solid.

  • Isolation: Extract with EtOAc (3x), dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Data Summary: Regioselectivity Factors

ConditionBaseSolventMajor Isomer (for 3-Subst. Pyrazole)Mechanism Note
Kinetic NaHTHFMixture (often 1,5-rich)Fast, irreversible deprotonation; coordination to cation can direct attack.
Thermodynamic

DMF/ACN1,3-Isomer (Preferred)Reversible deprotonation allows equilibration to the sterically less hindered product [4].
Phase Transfer KOH/TBABToluene1,3-IsomerSoft alkylation conditions; good for large scale.

References

  • El-Moghazy, S. M., et al. (2025).[3] "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition." ResearchGate.[4] Available at: [Link]

  • Pettipher, R., et al. (2014). "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry. Available at: [Link]

  • Tao, Y., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Available at: [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of LRRK2 Inhibitors Utilizing 1-isopropyl-1H-pyrazole-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting LRRK2 in Neurodegenerative Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target, particularly for the treatment of Parkinson's disease (PD).[1][2] Genetic evidence strongly links mutations in the LRRK2 gene to an increased risk of both familial and sporadic PD.[1] The most common of these mutations, G2019S, results in a hyperactive kinase, suggesting that the development of potent and selective LRRK2 inhibitors could be a viable disease-modifying strategy.[1][3] The pyrazole scaffold has been identified as a promising core structure for the development of such inhibitors, offering a versatile platform for generating compounds with desirable potency and selectivity.[1][4] This document provides a detailed guide for the synthesis of LRRK2 inhibitors based on the 1-isopropyl-1H-pyrazole-3-acetic acid building block, a key intermediate for the generation of a diverse library of potential therapeutic agents.

The LRRK2 Signaling Pathway: A Rationale for Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[5][6] Its precise cellular functions are still under intense investigation, but it is known to be involved in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[7][8] The hyperactive kinase activity of LRRK2 mutants is believed to contribute to neuronal dysfunction and degeneration.[3] By inhibiting the kinase activity of LRRK2, it is hypothesized that the downstream pathological effects can be mitigated.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Monomer Inactive LRRK2 (Monomer, Cytosolic) Membrane_Recruitment Membrane Recruitment (e.g., via Rab GTPases) LRRK2_Monomer->Membrane_Recruitment Dimerization Dimerization & Activation Membrane_Recruitment->Dimerization Active_LRRK2 Active LRRK2 (Dimer, Membrane-Bound) Dimerization->Active_LRRK2 Activation Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab GTPases) Active_LRRK2->Substrate_Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Substrate_Phosphorylation->Vesicular_Trafficking Autophagy Dysfunctional Autophagy Substrate_Phosphorylation->Autophagy Neuronal_Damage Neuronal Damage & Degeneration Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage LRRK2_Inhibitor LRRK2 Kinase Inhibitor LRRK2_Inhibitor->Active_LRRK2 Inhibition

Figure 1: Simplified LRRK2 Signaling Pathway.

Synthetic Strategy: Amide Coupling as a Key Transformation

The synthesis of a diverse library of LRRK2 inhibitors from 1-isopropyl-1H-pyrazole-3-acetic acid hinges on the robust and versatile amide bond formation reaction. This approach allows for the coupling of the pyrazole core with a wide array of amine-containing fragments, enabling a thorough exploration of the structure-activity relationship (SAR). The general synthetic workflow is outlined below.

Synthetic_Workflow Start 1-isopropyl-1H-pyrazole-3-acetic acid Coupling Amide Coupling (e.g., HATU, EDC) Start->Coupling Amine Diverse Amine Building Blocks (R-NH2) Amine->Coupling Inhibitor LRRK2 Inhibitor Library Coupling->Inhibitor Purification Purification & Characterization Inhibitor->Purification Screening Biological Screening (IC50 determination) Purification->Screening

Figure 2: General Synthetic Workflow.

Detailed Protocol: Synthesis of a Representative LRRK2 Inhibitor

This protocol describes a general procedure for the synthesis of an amide-based LRRK2 inhibitor using 1-isopropyl-1H-pyrazole-3-acetic acid and a representative amine partner. The choice of coupling reagent and reaction conditions may require optimization depending on the specific amine used.

Materials:

  • 1-isopropyl-1H-pyrazole-3-acetic acid

  • Amine of interest (e.g., 4-aminopyridine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-isopropyl-1H-pyrazole-3-acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Biological Activity of Pyrazole-Based LRRK2 Inhibitors

The following table summarizes the inhibitory activity of selected pyrazole-based LRRK2 inhibitors. This data highlights the potential of this scaffold in achieving high potency against both wild-type (WT) and mutant forms of LRRK2.

Compound IDCore ScaffoldLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Reference
Inhibitor A 1H-Pyrazole Biaryl Sulfonamide17.12.4[2]
Inhibitor B Aminopyrazole-18[9]
Inhibitor C 1H-Pyrazole6432[2]

Conclusion and Future Directions

The use of 1-isopropyl-1H-pyrazole-3-acetic acid as a key building block provides a streamlined and efficient route to a wide range of potential LRRK2 inhibitors. The amide coupling reaction is a robust and high-yielding transformation that allows for the systematic exploration of the chemical space around the pyrazole core. Further optimization of the substituents on the amine partner can lead to the discovery of next-generation LRRK2 inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for novel therapeutic interventions for Parkinson's disease and other LRRK2-related disorders.

References

Sources

Application Note: Optimized Amide Coupling Protocols for 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for coupling 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid (referred to herein as Acid 1 ) with various amines. While amide bond formation is a routine transformation, the specific electronic and steric environment of the


-isopropylpyrazole moiety requires tailored protocols to maximize yield and minimize side reactions such as 

-acyl urea formation or anhydride hydrolysis.

This document presents three validated protocols:

  • Method A (HATU): Gold-standard for high-throughput discovery and small-scale synthesis.

  • Method B (T3P®): Optimized for scale-up (>10g) and ease of purification (Green Chemistry).

  • Method C (Acid Chloride): Reserved for sterically hindered or electron-deficient amines (e.g., anilines).

Chemical Analysis & Reactivity Profile

Substrate Characteristics[1]
  • Substrate: 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid

  • Structural Considerations:

    • N-Isopropyl Group: Provides steric bulk at the N1 position, effectively preventing

      
      -acylation side reactions at the pyrazole ring.
      
    • C3-Acetic Acid Moiety: The methylene spacer isolates the carboxylic acid from the aromatic pyrazole ring. This reduces the acidity of the

      
      -protons compared to direct heteroaryl acids, minimizing racemization risks (if 
      
      
      
      -substituents were present) and decarboxylation issues.
    • Solubility: The lipophilic isopropyl group ensures good solubility in DCM, EtOAc, and Me-THF, facilitating standard organic workups.

Reagent Selection Strategy

The choice of coupling agent is dictated by the scale of the reaction and the nucleophilicity of the amine partner.

ReagentMechanismRecommended ScaleProsCons
HATU Uronium/Guanidiniummg to 5gHigh reactivity; tolerates steric hindrance.Expensive; difficult byproduct removal (tetramethylurea).
T3P® Propylphosphonic Anhydride1g to >1kgWater-soluble byproducts; low epimerization; "Green".Slower kinetics for very bulky amines.
Oxalyl Chloride Acid ChlorideVariableActivates unreactive amines (anilines).Harsh conditions; moisture sensitive.
Decision Tree for Protocol Selection

ReagentSelection Start Start: Select Amine Partner AmineType Is the Amine Electron-Deficient (e.g., Aniline, Heterocycle)? Start->AmineType Scale Reaction Scale? AmineType->Scale No (Aliphatic/Primary) MethodC Method C: Acid Chloride (Oxalyl Chloride/DMF) AmineType->MethodC Yes (Poor Nucleophile) MethodA Method A: HATU (Discovery/HTS) Scale->MethodA < 1 gram MethodB Method B: T3P (Process/Scale-Up) Scale->MethodB > 1 gram

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine reactivity and scale.

Detailed Experimental Protocols

Method A: High-Throughput Coupling (HATU)

Best for: Discovery chemistry, parallel synthesis, and rapid analog generation.

Materials:

  • Acid 1 (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • HATU (1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (3.0 equiv) (

    
    -Diisopropylethylamine)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolve Acid 1 (1.0 mmol) in DMF (3 mL/mmol) in a clean vial.

  • Add DIPEA (3.0 mmol). Stir for 2 minutes to ensure deprotonation.

  • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.

  • Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (O-At ester).

  • Add the Amine (1.1 mmol).

  • Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3][4]

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
    

Critical Note: HATU byproducts (tetramethylurea) are water-soluble but can track into organic layers. Multiple water washes are essential.

Method B: Process-Scale Coupling (T3P®)

Best for: Gram-scale synthesis, API production, and ease of purification.

Materials:

  • Acid 1 (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P® (1.5 equiv) [50% w/w solution in EtOAc or DMF]

  • Pyridine or TEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Charge a reactor/flask with Acid 1 (10 mmol) and the Amine (11 mmol).

  • Add EtOAc (5 mL/mmol). Note: 2-MeTHF is a superior alternative for higher temperatures.

  • Add the base (Pyridine or TEA , 30 mmol). Cool the mixture to 0°C.

  • Dropwise add T3P® solution (15 mmol) over 10 minutes.

    • Exotherm Warning: T3P addition is exothermic. Maintain internal temp < 10°C during addition.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup (The "T3P Advantage"):

    • Add water (10 mL/mmol). Stir vigorously for 15 mins.

    • Separate layers. The T3P byproducts are water-soluble phosphates.

    • Wash organic layer with 0.5M HCl (to remove pyridine/unreacted amine), then sat.

      
       (to remove unreacted acid).
      
  • Isolation: Concentrate the organic layer.[3] Often yields pure product without chromatography.

Mechanism of T3P Activation:

T3PMechanism Acid Acid 1 (Carboxylate) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh + Base T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Final Amide MixedAnh->Product + Amine Byproduct Water Soluble Phosphate MixedAnh->Byproduct Amine Amine (Nucleophile)

Figure 2: T3P activation pathway yielding water-soluble byproducts.

Method C: Acid Chloride Activation

Best for: Unreactive anilines or sterically hindered secondary amines.

Materials:

  • Acid 1 (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Solvent: DCM (Anhydrous)

Protocol:

  • Dissolve Acid 1 (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon.

  • Add catalytic DMF (2 drops).

  • Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 mmol). Gas evolution (

    
    , CO) will occur.
    
  • Stir at RT for 1 hour.

  • Concentrate: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the Amine (1.0 mmol) and TEA (2.0 equiv) to the acid chloride solution at 0°C.

  • Stir at RT overnight.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (Method A) Tetramethylguanidinium formationSwitch to Method B (T3P) or pre-activate acid for shorter time before adding amine.
Racemization Over-activationNot applicable for this specific acid (achiral

-carbon), but indicates harsh conditions.
Incomplete Reaction Steric hindranceHeat Method B to 60°C using 2-MeTHF or switch to Method C.
Impurity at +43 mass N-Acyl ureaCommon carbodiimide (EDC/DCC) side product. Switch to T3P or HATU.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Bayer AG. (2023).[9] Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as P2X3 inhibitors. WO2023118092A1. Link

Sources

Application Notes and Protocols for the Utilization of 1-isopropyl-1H-pyrazole-3-acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the 1-isopropyl-1H-pyrazole-3-acetic acid scaffold. This document provides a detailed exploration of its synthesis, rationale for its use in medicinal chemistry, and step-by-step protocols for its application in drug discovery campaigns.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in drug candidates.[1] The 1-isopropyl-1H-pyrazole-3-acetic acid scaffold combines the favorable properties of the pyrazole core with a carboxylic acid functional group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Strategic Synthesis of 1-isopropyl-1H-pyrazole-3-acetic acid

The synthesis of 1-isopropyl-1H-pyrazole-3-acetic acid can be approached through a multi-step synthetic route. A logical and efficient strategy involves the initial formation of a pyrazole-3-carboxylate ester followed by N-alkylation and subsequent hydrolysis to the desired carboxylic acid. This approach allows for the introduction of the isopropyl group at the N1 position with good regioselectivity.

Protocol 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

This protocol outlines the N-isopropylation of a commercially available pyrazole-3-carboxylate ester.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • 2-iodopropane (isopropyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 2-iodopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 1-isopropyl-1H-pyrazole-3-acetic acid

This protocol describes the saponification of the ester to the final carboxylic acid.

Materials:

  • Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-isopropyl-1H-pyrazole-3-acetic acid.

Application in Drug Discovery: A Scaffold for Targeted Library Development

The 1-isopropyl-1H-pyrazole-3-acetic acid scaffold is a versatile starting point for the development of compound libraries for screening against various biological targets. The carboxylic acid moiety can be derivatized to amides, esters, or other functional groups to explore structure-activity relationships (SAR).

Visualization of the Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing the 1-isopropyl-1H-pyrazole-3-acetic acid scaffold in a drug discovery project.

G cluster_0 Scaffold-Based Drug Discovery Workflow Scaffold 1-isopropyl-1H-pyrazole-3-acetic acid Library_Synthesis Library Synthesis (Amide/Ester Formation) Scaffold->Library_Synthesis Derivatization HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Validated Hits Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug

Caption: A generalized workflow for scaffold-based drug discovery.

Potential Biological Targets and Representative Assay Protocols

Based on the known biological activities of pyrazole derivatives, the 1-isopropyl-1H-pyrazole-3-acetic acid scaffold can be explored for its potential to modulate the activity of several classes of enzymes.

Protein Kinase Inhibition

Numerous pyrazole-containing compounds have been identified as potent protein kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.

This protocol describes a general method to assess the inhibitory activity of synthesized derivatives against a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2).

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 (substrate)

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Test compounds (derivatives of 1-isopropyl-1H-pyrazole-3-acetic acid)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase reaction buffer, recombinant CDK2/Cyclin A2 enzyme, and Histone H1 substrate.

  • Add the test compounds to the wells at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

This protocol provides a method to evaluate the selective inhibition of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Chromogenic Assay Kit (commercially available)

Procedure:

  • Prepare various concentrations of the test compounds.

  • Add the COX-2 enzyme to the wells of a microplate containing the assay buffer.

  • Add the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Follow the manufacturer's instructions for the chromogenic assay to measure the peroxidase activity of COX-2.

  • Measure the absorbance at the recommended wavelength.

  • Determine the percent inhibition and IC₅₀ values for each compound.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1-isopropyl-1H-pyrazole-3-acetic acid scaffold is crucial for understanding the structure-activity relationship and for optimizing the potency and selectivity of lead compounds.

Visualization of a Hypothetical SAR

The following diagram illustrates potential points of modification on the scaffold and their hypothetical impact on biological activity.

SAR cluster_SAR Structure-Activity Relationship (SAR) Exploration Scaffold 1-isopropyl-1H-pyrazole-3-acetic acid Amide_Library Amide Library (R-NH₂) Scaffold->Amide_Library Coupling Ester_Library Ester Library (R-OH) Scaffold->Ester_Library Esterification Pyrazole_Subst Pyrazole C4/C5 Substitution Scaffold->Pyrazole_Subst Further Synthesis Bio_Activity Biological Activity (Potency & Selectivity) Amide_Library->Bio_Activity Ester_Library->Bio_Activity Pyrazole_Subst->Bio_Activity

Caption: Key diversification points for SAR studies.

Data Presentation

Quantitative data from screening and SAR studies should be summarized in a clear and organized manner to facilitate analysis and decision-making.

Table 1: Representative Biological Data for Pyrazole Derivatives

Compound IDTargetIC₅₀ (µM)
Pyrazole-ACDK20.5
Pyrazole-BCOX-21.2
Pyrazole-Cα-amylase5.8
Pyrazole-DEGFR0.8
Pyrazole-EHER21.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will be determined experimentally.

Conclusion

The 1-isopropyl-1H-pyrazole-3-acetic acid scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological potential of the pyrazole core, makes it an attractive scaffold for generating diverse chemical libraries. The protocols and strategies outlined in these application notes provide a solid framework for researchers to effectively utilize this scaffold in their drug discovery programs.

References

  • Rana, M., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(10), 3867-3878. [Link]

  • Wang, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4795. [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404. [Link]

  • Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2027. [Link]

  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]

  • Ciber, L., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2025(3), M1502. [Link]

  • Sunitha, T., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Drug Delivery and Therapeutics, 16(2), 626-641. [Link]

  • Gueddou, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(23), 8527. [Link]

  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1667-1672. [Link]

Sources

protocol for amide bond formation with pyrazole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Bond Formation with Pyrazole Acetic Acid Derivatives

Executive Summary & Strategic Analysis

The coupling of pyrazole acetic acid derivatives with amines is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., JAK, p38 MAPK inhibitors). However, this substrate class presents a unique "Trojan Horse" challenge: the amphoteric nature of the pyrazole ring .

Unlike simple aliphatic acids, pyrazole acetic acids possess a basic nitrogen (pyrazole


, pKa ~2.5 for the conjugate acid) and an acidic proton (pyrazole 

-H, pKa ~14). This creates two primary failure modes:
  • Competitive

    
    -Acylation:  The pyrazole nitrogen can act as a nucleophile, reacting with the activated ester to form an unstable 
    
    
    
    -acyl pyrazole byproduct.
  • Zwitterionic Solubility Issues: Unprotected pyrazole acetic acids often form intermolecular salts, requiring high-polarity solvents (DMF, DMSO) that complicate workup.

This guide details three field-proven protocols designed to overcome these specific electronic and steric barriers.

Mechanistic Workflow & Decision Logic

Understanding the competition between the desired amine nucleophile and the internal pyrazole nitrogen is critical. The following diagram illustrates the activation pathway and the "off-cycle" trap of


-acylation.

G Start Pyrazole Acetic Acid Activation Activation (HATU/T3P) Start->Activation Base ActiveEster Activated Ester (O-At / Anhydride) Activation->ActiveEster Product Desired Amide ActiveEster->Product Path A: Kinetic Product (Fast Amine Attack) Byproduct N-Acyl Pyrazole (Unstable Impurity) ActiveEster->Byproduct Path B: Thermodynamic Trap (Slow) Amine Target Amine (R-NH2) Amine->Product PyN Internal Pyrazole N (Side Reaction) PyN->Byproduct Byproduct->Product Transacylation (Possible but slow)

Figure 1: Mechanistic pathway showing the competition between the desired amide formation (Path A) and the parasitic N-acylation of the pyrazole ring (Path B).

Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Small-scale discovery (mg to g), valuable amines, and high-throughput synthesis.

Rationale: HATU generates a highly reactive O-At (7-azabenzotriazole) ester. The pyridine nitrogen in the HATU structure provides an intramolecular base effect (anchimeric assistance), accelerating the reaction with the amine faster than the pyrazole nitrogen can interfere.

Protocol:

  • Dissolution: Dissolve Pyrazole Acetic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DCM is often insufficient for solubility.

  • Base Addition: Add DIPEA (Hunig’s Base) (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Critical Checkpoint: Stir for exactly 15–20 minutes . The solution should turn from suspension to clear yellow/orange. Do not wait >60 mins, or the active ester may hydrolyze or rearrange.

  • Coupling: Add the Amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc. Wash with Sat.

    
      (removes unreacted DIPEA), then 5% 
    
    
    
    (removes DMF), then Brine. Dry over
    
    
    .[1]
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Multi-gram scale, process chemistry, and easy purification.

Rationale: T3P is a cyclic anhydride that produces water-soluble byproducts. Unlike HATU, it does not generate potentially explosive benzotriazole residues. It typically requires a slightly higher temperature to drive the reaction, which favors the thermodynamic amide product over the kinetic


-acyl byproduct.

Protocol:

  • Setup: Charge Pyrazole Acetic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

    • Note: If solubility is poor, add minimal DMF (1–2 volumes) as a co-solvent.

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv). Cool to 0°C.[3]

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir. If conversion is <50% after 2 hours, heat to 45–50°C .

    • Why Heat? T3P activation energy is higher than HATU; mild heating ensures complete consumption of the sterically hindered pyrazole acid.

  • Workup: Quench with water. Separate layers. The T3P byproducts wash away in the aqueous phase.

Method C: The "Difficult Substrate" (Oxalyl Chloride)

Best for: Extremely hindered amines (e.g., tert-butyl amines) or anilines where coupling reagents fail.

Rationale: Converting the acid to the acid chloride creates the most reactive electrophile possible.

Protocol:

  • Chlorination: Suspend Pyrazole Acetic Acid (1.0 equiv) in anhydrous DCM . Add catalytic DMF (2 drops).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Conversion: Stir at RT for 1 hour. Evaporate to dryness (remove excess oxalyl chloride) to obtain the crude acid chloride.

    • Caution: Do not store; use immediately.

  • Coupling: Redissolve acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and Et_3N (2.0 equiv) at 0°C.

Comparative Data & Selection Guide

FeatureMethod A: HATUMethod B: T3PMethod C: Acid Chloride
Reactivity Very HighModerate (may need heat)Extreme
Atom Economy Poor (large byproduct MW)GoodExcellent
Purification Requires chromatography (usually)Extraction often sufficientExtraction sufficient
Side Reactions Low (fast kinetics)Very Low (thermodynamic control)Risk of N-acylation if uncontrolled
Cost HighModerateLow
Rec.[1] Scale < 1 gram> 1 gram> 10 grams

Troubleshooting: The "Self-Validating" System

Issue 1: Double Peak on LCMS (Same Mass)

  • Diagnosis: You likely have a mixture of the desired Amide (C-acylation) and the N-acyl pyrazole byproduct.

  • Validation: Treat a small aliquot of the reaction mixture with 1M NaOH or Methanol/K2CO3. The N-acyl pyrazole is chemically labile and will hydrolyze back to the starting material or methyl ester, while the desired amide remains stable.

  • Fix: If N-acylation is observed, switch to Method B (T3P) at 50°C, which thermodynamically favors the stable amide bond. Alternatively, protect the pyrazole nitrogen (e.g., THP or SEM group) prior to coupling.

Issue 2: Low Conversion / Starting Material Remains

  • Diagnosis: The pyrazole acetic acid is likely zwitterionic and precipitating out of non-polar solvents.

  • Fix: Ensure DMF or NMP is used as the solvent. Check the pH; ensure at least 3 equivalents of base are present to neutralize the acid and deprotonate the pyrazole if necessary to solubilize it.

Issue 3: Epimerization (if alpha-substituted)

  • Diagnosis: Loss of chirality at the alpha-position.

  • Fix: Use T3P with Pyridine at 0°C. Avoid HATU/DIPEA, as strong bases and highly active esters promote proton abstraction at the alpha-carbon.

References

  • Valeur, E., & Bradley, M. (2009).[4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8][9][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][7][8][11][12] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Notes and Protocols for the Synthesis of BRAF V600E PROTACs Utilizing Pyrazole Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the oncogenic BRAF V600E protein. A key focus of this guide is the strategic incorporation of a rigid pyrazole-based linker to connect the BRAF V600E-targeting warhead with an E3 ligase-recruiting ligand. We will delve into the rationale behind utilizing a pyrazole linker, present a detailed, step-by-step synthetic protocol, and outline methods for the characterization and biological evaluation of the resulting PROTACs. The protocols provided herein are designed to be self-validating and are supported by established chemical principles and literature precedents.

Introduction: Targeting BRAF V600E with PROTAC Technology

The BRAF V600E mutation is a key driver in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK signaling pathway and uncontrolled cell proliferation.[1] While small molecule inhibitors targeting BRAF V600E have shown clinical efficacy, the development of drug resistance remains a major challenge.[2]

PROTACs offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation.[3] A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), in this case, BRAF V600E; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[3] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Rationale for Pyrazole-Based Linkers in PROTAC Design

The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties.[3] While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing interest in the development of more rigid linkers.[3] Pyrazole, a five-membered aromatic heterocycle, offers several advantages as a linker component in PROTAC design:

  • Rigidity and Conformational Control: The planar and rigid nature of the pyrazole ring can reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule into a bioactive conformation, potentially leading to more stable and productive ternary complex formation.[3]

  • Improved Physicochemical Properties: The incorporation of a heterocyclic moiety like pyrazole can modulate the physicochemical properties of the PROTAC, such as solubility and membrane permeability.

  • Synthetic Tractability: The pyrazole ring can be readily synthesized and functionalized at multiple positions, allowing for the controlled and directional attachment of the warhead and E3 ligase ligand.[4]

  • Metabolic Stability: The aromatic nature of the pyrazole ring can enhance the metabolic stability of the linker compared to more flexible alkyl or PEG chains.

This guide will focus on a hypothetical, yet chemically sound, synthetic route to a BRAF V600E PROTAC incorporating a 1,4-disubstituted pyrazole linker.

Signaling Pathway and Experimental Workflow

BRAF V600E Signaling Pathway and PROTAC Mechanism of Action

BRAF_PROTAC_Pathway cluster_0 Normal Signaling cluster_1 BRAF V600E Driven Cancer cluster_2 PROTAC-Mediated Degradation RAS RAS-GTP BRAF_WT BRAF (WT) RAS->BRAF_WT Activates MEK MEK BRAF_WT->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes BRAF_V600E BRAF V600E MEK2 MEK BRAF_V600E->MEK2 Constitutively Active ERK2 ERK MEK2->ERK2 Phosphorylates Uncontrolled_Proliferation Uncontrolled Cell Proliferation ERK2->Uncontrolled_Proliferation Promotes PROTAC BRAF V600E PROTAC BRAF_V600E_Target BRAF V600E PROTAC->BRAF_V600E_Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (BRAF-PROTAC-E3) BRAF_V600E_Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_BRAF Ubiquitinated BRAF V600E Ternary_Complex->Ub_BRAF Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRAF->Proteasome Recognition Degradation Degradation Proteasome->Degradation Leads to

Caption: BRAF V600E signaling and PROTAC-mediated degradation pathway.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Materials Starting Materials: - Vemurafenib derivative - Bifunctional pyrazole linker - Pomalidomide derivative Step1 Step 1: Synthesis of Functionalized Pyrazole Linker Start_Materials->Step1 Step2 Step 2: Conjugation to BRAF V600E Warhead Step1->Step2 Step3 Step 3: Conjugation to E3 Ligase Ligand Step2->Step3 Purification Purification and Characterization (HPLC, NMR, MS) Step3->Purification In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Purification->In_Vitro_Binding Cell_Permeability Cell Permeability Assays In_Vitro_Binding->Cell_Permeability Degradation_Assay Western Blot for BRAF V600E Degradation Cell_Permeability->Degradation_Assay Downstream_Signaling Analysis of Downstream Signaling (p-ERK) Degradation_Assay->Downstream_Signaling Cell_Viability Cell Viability Assays (e.g., MTT) Downstream_Signaling->Cell_Viability

Caption: Overall experimental workflow for synthesis and evaluation.

Detailed Synthetic Protocols

This section outlines a hypothetical, multi-step synthesis of a BRAF V600E PROTAC featuring a 1,4-disubstituted pyrazole linker, using a vemurafenib derivative as the warhead and pomalidomide as the E3 ligase ligand.

Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents should be of high purity and solvents should be anhydrous where necessary.

Synthesis of a Bifunctional Pyrazole Linker

The synthesis of a bifunctional pyrazole linker with orthogonal functional groups is the first key step. Here, we propose a 1,4-disubstituted pyrazole with a carboxylic acid and a protected amine.

Scheme 1: Synthesis of a Bifunctional Pyrazole Linker

  • Synthesis of Ethyl 4-formyl-1H-pyrazole-1-carboxylate: This can be achieved through a multi-step process starting from commercially available materials, or through direct formylation of a protected pyrazole.

  • Reductive Amination to Introduce a Protected Amine: The formyl group can be converted to an amine via reductive amination.

    • To a solution of ethyl 4-formyl-1H-pyrazole-1-carboxylate in methanol, add a solution of ammonia in methanol and sodium cyanoborohydride.

    • Stir the reaction at room temperature overnight.

    • Protect the resulting amine with a suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

  • Hydrolysis of the Ester to a Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

Conjugation of the Pyrazole Linker to the BRAF V600E Warhead (Vemurafenib Derivative)

For this protocol, we will assume the use of a vemurafenib derivative with a free amine for amide bond formation. A plausible exit vector on vemurafenib could be a modification of the terminal propyl group to include an amino functionality.

Scheme 2: Amide Coupling of Pyrazole Linker to Vemurafenib Derivative

  • To a solution of the synthesized bifunctional pyrazole linker (with the protected amine and free carboxylic acid) in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Add the vemurafenib derivative with a free amine to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction and purify the product by column chromatography.

Deprotection and Conjugation to the E3 Ligase Ligand (Pomalidomide)

The final step involves the deprotection of the amine on the pyrazole linker and subsequent coupling to a pomalidomide derivative. Pomalidomide can be functionalized at the 4-amino position for linker attachment.[5]

Scheme 3: Final PROTAC Assembly

  • Deprotection of the Boc Group: The Boc protecting group on the pyrazole linker can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

  • Amide Coupling to Pomalidomide Derivative:

    • To a solution of a pomalidomide derivative with a carboxylic acid handle in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Add the deprotected pyrazole-vemurafenib conjugate to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the covalent linkages.Characteristic peaks corresponding to the vemurafenib, pyrazole, and pomalidomide moieties, with appropriate chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.The observed m/z value should match the calculated exact mass of the PROTAC molecule.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak in the chromatogram, indicating a high level of purity (typically >95%).

Biological Evaluation Protocols

In Vitro Binding Assays
  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques can be used to quantify the binding affinity of the PROTAC to both BRAF V600E and the E3 ligase (e.g., Cereblon).[6] This is crucial to ensure that the conjugation has not significantly compromised the binding of the individual ligands.

Cellular Assays
  • Cell Lines: Use human melanoma cell lines harboring the BRAF V600E mutation (e.g., A375, SK-MEL-28) and a wild-type BRAF cell line as a negative control.

  • Western Blotting: This is the primary assay to assess the degradation of BRAF V600E.

    • Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and perform SDS-PAGE followed by Western blotting using antibodies against BRAF, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin).

    • A dose- and time-dependent decrease in the BRAF V600E protein band indicates successful degradation. A decrease in p-ERK levels would demonstrate the functional consequence of BRAF V600E degradation.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo): To determine the effect of BRAF V600E degradation on cell proliferation and viability.

    • Seed the cells in 96-well plates and treat with a range of PROTAC concentrations for 72 hours.

    • Measure cell viability according to the manufacturer's protocol.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal degradation concentration (DC₅₀).

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low yield in coupling reactions Inefficient coupling agent or base; steric hindrance.Screen different coupling reagents (e.g., HBTU, EDC/HOBt). Optimize reaction temperature and time. Consider a different linker attachment point.
Poor cell permeability High molecular weight or unfavorable physicochemical properties.Modify the linker to improve solubility (e.g., by adding polar groups).
No or weak degradation of BRAF V600E Poor ternary complex formation; incorrect linker length or rigidity.Synthesize analogs with different linker lengths and attachment points. Consider a different E3 ligase ligand.
Off-target effects Non-specific binding of the warhead or E3 ligase ligand.Perform proteomic studies to identify off-target proteins. Redesign the warhead or E3 ligase ligand for improved selectivity.

Conclusion

The use of pyrazole-based linkers in the design of BRAF V600E PROTACs represents a promising strategy to develop novel therapeutics for resistant cancers. The rigidity and synthetic versatility of the pyrazole scaffold can lead to PROTACs with improved efficacy and drug-like properties. The detailed protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the synthesis and evaluation of these next-generation targeted protein degraders.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2021). PMC. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. (2021). PMC. [Link]

  • Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)3]+ moiety (M = 99mTc, Re): synthesis, characterization, and biological behavior. (2005). PubMed. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. (2011). PMC. [Link]

  • Synthesis and Characterization of Two Bifunctional Pyrazole-Phosphonic Acid Ligands. (2019). Semantic Scholar. [Link]

  • Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. (2021). RSC Publishing. [Link]

  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (2021). PMC. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). SciSpace. [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (2020). ACS Central Science. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2023). Semantic Scholar. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2016). Organic & Biomolecular Chemistry. [Link]

  • Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation. (2026). bioRxiv. [Link]

  • Application of mass spectrometry for the advancement of PROTACs. (2025). PubMed. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025). ResearchGate. [Link]

  • Intramolecular oxidative C–N bond formation under metal-free conditions: One-pot global functionalization of pyrazole ring. (2022). Semantic Scholar. [Link]

  • Linker Exit Vector Diversification Identifies Core and Extended Interactors. (2022). ResearchGate. [Link]

  • Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. (2016). PMC. [Link]

  • Intra- and inter-tumor heterogeneity in a vemurafenib-resistant melanoma patient and derived xenografts. (2015). PMC. [Link]

  • Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant Braf V600E Melanoma. (2020). MDPI. [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). PMC. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group of 1-Isopropyl-1H-pyrazole-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Isopropyl-1H-pyrazole-3-acetic acid in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic rings, with two adjacent nitrogen atoms, are key components in drugs exhibiting a wide array of therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties. The functionalization of pyrazole derivatives is a critical step in the development of new chemical entities with tailored pharmacological profiles.

This document provides a detailed guide to the chemical modification of the carboxylic acid group of 1-isopropyl-1H-pyrazole-3-acetic acid, a valuable building block in drug discovery. The strategic manipulation of this functional group allows for the synthesis of diverse molecular architectures, including amides, esters, and primary alcohols, thereby enabling extensive structure-activity relationship (SAR) studies. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of established synthetic methods and expert insights to ensure reliable and reproducible outcomes.

Core Functionalization Strategies: A Practical Guide

The carboxylic acid moiety of 1-isopropyl-1H-pyrazole-3-acetic acid offers a versatile handle for a variety of chemical transformations. This guide will focus on three fundamental and widely employed functionalization reactions:

  • Amide Bond Formation: Coupling with a diverse range of primary and secondary amines to generate a library of pyrazole-acetamide derivatives.

  • Esterification: Reaction with various alcohols to produce corresponding esters, which can serve as prodrugs or key intermediates.

  • Reduction to Primary Alcohol: Conversion of the carboxylic acid to a primary alcohol, providing a scaffold for further synthetic elaboration.

For each of these transformations, a detailed, step-by-step protocol is provided, accompanied by a mechanistic overview and a visual workflow diagram.

Amide Bond Formation via Carbodiimide-Mediated Coupling

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments to explore and optimize biological activity.[3][4] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), provide a mild and efficient method for the synthesis of amides from carboxylic acids and amines. This approach is particularly well-suited for substrates bearing sensitive functional groups.

Causality of Experimental Choices:
  • EDC (or DCC/DIC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt: This additive is crucial for minimizing racemization in chiral substrates and for suppressing the formation of an N-acylurea byproduct, which can complicate purification. It achieves this by reacting with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic base is often added to neutralize the hydrochloride salt of EDC and to scavenge any protons generated during the reaction, thereby maintaining a favorable reaction environment.

  • Solvent (e.g., DCM or DMF): Anhydrous aprotic solvents are used to prevent the hydrolysis of the activated intermediates.

Experimental Protocol: Synthesis of 2-(1-Isopropyl-1H-pyrazol-3-yl)-N-alkyl/aryl-acetamide

Materials:

  • 1-Isopropyl-1H-pyrazole-3-acetic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-isopropyl-1H-pyrazole-3-acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the desired primary or secondary amine (1.0 - 1.2 eq) and HOBt (1.0 - 1.2 eq).

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation: Amide Coupling Reaction Parameters
ParameterRecommended ConditionsRationale
Coupling Reagent EDC·HClWater-soluble byproducts, easy removal.
Additive HOBtSuppresses side reactions and racemization.
Base DIPEA or TEANeutralizes acidic byproducts.
Solvent Anhydrous DCM or DMFAprotic, prevents hydrolysis of intermediates.
Temperature 0 °C to Room TemperatureMild conditions to prevent degradation.
Stoichiometry Acid:Amine:EDC:HOBt (1:1.1:1.3:1.1)Ensures complete consumption of the acid.
Experimental Workflow: Amide Bond Formation

Amide_Formation Start Start: Dissolve Acid, Amine, HOBt, and Base in Anhydrous Solvent Add_EDC Add EDC·HCl at 0 °C Start->Add_EDC Reaction Stir at Room Temperature (12-24h) Add_EDC->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Amide Purification->Product

Caption: Workflow for amide synthesis.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols.[5][6] It employs a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or EDC, and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for acid-sensitive substrates and for the formation of esters from sterically hindered alcohols.[8]

Causality of Experimental Choices:
  • DCC or EDC: Activates the carboxylic acid to form the O-acylisourea intermediate.

  • DMAP: Acts as a potent nucleophilic catalyst that intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester. The use of catalytic DMAP significantly accelerates the reaction rate.[8]

  • Solvent (e.g., DCM): Anhydrous, aprotic solvents are essential to prevent unwanted side reactions.

Experimental Protocol: Synthesis of Alkyl/Aryl 2-(1-Isopropyl-1H-pyrazol-3-yl)acetate

Materials:

  • 1-Isopropyl-1H-pyrazole-3-acetic acid

  • Alcohol (primary, secondary, or tertiary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 1-isopropyl-1H-pyrazole-3-acetic acid (1.0 eq), the desired alcohol (1.0 - 1.5 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) or EDC·HCl (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the carbodiimide solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, washing the filter cake with a small amount of DCM. If EDC is used, proceed directly to the workup.

  • Wash the filtrate (or the reaction mixture if EDC was used) with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Data Presentation: Steglich Esterification Parameters
ParameterRecommended ConditionsRationale
Coupling Reagent DCC or EDC·HClEfficiently activates the carboxylic acid.
Catalyst DMAP (catalytic)Accelerates the esterification reaction.
Solvent Anhydrous DCMAprotic and dissolves most reactants.
Temperature 0 °C to Room TemperatureMild conditions preserving sensitive functionalities.
Stoichiometry Acid:Alcohol:DCC:DMAP (1:1.2:1.1:0.1)Ensures efficient conversion of the acid.
Experimental Workflow: Steglich Esterification

Steglich_Esterification Start Start: Dissolve Acid, Alcohol, and DMAP in Anhydrous DCM Add_DCC Add DCC/EDC at 0 °C Start->Add_DCC Reaction Stir at Room Temperature (4-12h) Add_DCC->Reaction Filter_DCU Filter DCU (if DCC is used) Reaction->Filter_DCU Workup Aqueous Workup (NaHCO3, Brine) Filter_DCU->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Ester Purification->Product

Caption: Workflow for Steglich esterification.

Reduction of Carboxylic Acid to Primary Alcohol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis, providing access to a different class of compounds for further derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this transformation efficiently.[9][10]

Causality of Experimental Choices:
  • Lithium Aluminum Hydride (LiAlH₄): A potent source of hydride ions (H⁻) that can reduce the carbonyl group of the carboxylic acid. An excess of the reagent is required as the first equivalent is consumed in an acid-base reaction with the carboxylic acid proton.[11]

  • Anhydrous Solvent (e.g., THF or Diethyl Ether): LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, strictly anhydrous conditions are paramount for safety and reaction efficiency.

  • Aqueous Workup (e.g., Fieser workup): A careful, sequential addition of water and then a base (like NaOH solution) is a standard and safe procedure to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate to the desired alcohol.

Experimental Protocol: Synthesis of 2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol

Materials:

  • 1-Isopropyl-1H-pyrazole-3-acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-isopropyl-1H-pyrazole-3-acetic acid (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at 0 °C. (Caution: Hydrogen gas evolution will occur).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (staining with an oxidizing agent like potassium permanganate can be useful to visualize the alcohol product).

  • Cool the reaction mixture back down to 0 °C.

  • Fieser Workup (perform with extreme caution behind a blast shield):

    • Slowly and dropwise, add water (x mL, where x is the mass of LiAlH₄ in grams).

    • Then, add 15% aqueous NaOH solution (x mL).

    • Finally, add water again (3x mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude alcohol.

  • If necessary, purify the product by silica gel column chromatography.

Data Presentation: LiAlH₄ Reduction Parameters
ParameterRecommended ConditionsRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce carboxylic acids.
Solvent Anhydrous THF or Diethyl EtherInert to LiAlH₄.
Temperature 0 °C to RefluxInitial cooling for controlled addition, then heating to drive the reaction to completion.
Stoichiometry Acid:LiAlH₄ (1:2-3)Excess LiAlH₄ is required.
Workup Fieser WorkupSafe and effective quenching procedure.
Experimental Workflow: Reduction to Primary Alcohol

Reduction_to_Alcohol Start Start: Prepare LiAlH4 suspension in Anhydrous THF Add_Acid Add Acid solution at 0 °C Start->Add_Acid Reaction Reflux (2-4h) Add_Acid->Reaction Quench Fieser Workup (H2O, NaOH, H2O) at 0 °C Reaction->Quench Filter Filter through Celite Quench->Filter Purification Purification (Column Chromatography) Filter->Purification Product Final Product: Primary Alcohol Purification->Product

Caption: Workflow for LiAlH₄ reduction.

References

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Steglich esterification. (2023, December 9). Wikipedia. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022, November 15). Organic Letters. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). National Center for Biotechnology Information. [Link]

  • The Role of LiAlH4 in Transforming Carboxylic Acids. (2025, December 30). Oreate AI Blog. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP. (2025, February 21). American Chemical Society. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022, January 9). Reddit. [Link]

  • a study in rates of esterification. DSpace@MIT. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. (2021, May 15). PubMed. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. RSC Publishing. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2025, September 12). MDPI. [Link]

  • 2,2,2-Tris(pyrazol-1-yl)ethanol. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "Module" relevant to your current experimental state.

Ticket ID: PYR-ISO-3-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting "Oiling Out" vs. Solidification of Pyrazole Acetic Acid Derivatives

Executive Summary & Compound Profile

The Core Problem: Users frequently report that 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid (CAS: 102732-63-8 or analogs) isolates as a viscous, amber oil/gum after hydrolysis, rather than the expected off-white crystalline solid.

Root Cause Analysis: This molecule possesses a "dual-personality" structure: a lipophilic isopropyl group and a polar carboxylic acid tail. The "oiling out" phenomenon is rarely due to the compound being an inherent oil. Instead, it is typically caused by:

  • Regioisomeric Impurities: Presence of the 5-yl isomer (2-[1-isopropyl-1H-pyrazol-5-yl]acetic acid), which acts as a plasticizer.

  • Residual Solvents: Traces of high-boiling solvents (DMF, DMSO) or esters (ethyl acetate) trapped in the lattice.

  • Supercooling: The melt solidifies slowly due to the rotational freedom of the isopropyl group.

PropertySpecification / Target
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point 119–122 °C (Typical for pure 3-yl isomer)
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~2.5 (Pyrazole Nitrogen N2)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Hexanes, Water (at pH < 3)

Diagnostic Workflow (Decision Tree)

Before attempting purification, determine the state of your crude material using this logic flow.

PurificationLogic Start Crude Material State IsOil Viscous Oil / Gum Start->IsOil IsSolid Impure Solid Start->IsSolid CheckNMR 1H NMR Analysis (Check Region 6.0 - 6.5 ppm) IsOil->CheckNMR ProtocolB PROTOCOL B: Trituration / Crystallization IsSolid->ProtocolB IsomerPure Regioisomer Pure (>95% 3-yl) CheckNMR->IsomerPure Single Pyrazole H IsomerMix Isomer Mixture (Contains 5-yl) CheckNMR->IsomerMix Split Pyrazole H signals ProtocolA PROTOCOL A: Acid-Base Cycling (Remove neutrals) IsomerPure->ProtocolA ProtocolC PROTOCOL C: Chromatography Separation IsomerMix->ProtocolC ProtocolA->ProtocolB

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude material state and isomeric purity.

Troubleshooting Protocols

Protocol A: The "Reset" (Acid-Base Extraction)

Use this if the oil is chemically pure but physically amorphous, or contains neutral impurities (unhydrolyzed ester).

The Science: This method exploits the acidity of the carboxylic acid. By converting it to the water-soluble carboxylate salt, you can wash away organic-soluble impurities (like the ethyl ester precursor) before re-precipitating.

  • Dissolution: Dissolve the crude oil in 1M NaOH (3-4 equivalents). Ensure pH > 10.

    • Why: Deprotonates the carboxylic acid (COO- Na+).

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or MTBE .

    • Why: Removes unreacted ester and non-acidic organic byproducts. Discard these organic layers.

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0-5 °C.

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • Stop at pH 3-4.

    • Technical Note: Do not go to pH 1. Excessively acidic conditions can protonate the pyrazole nitrogen (forming a soluble hydrochloride salt), preventing precipitation.

  • Isolation: If a solid forms, filter. If an oil forms, extract with EtOAc, dry over Na2SO4, and proceed to Protocol B.

Protocol B: Controlled Crystallization (Trituration)

Use this to convert the viscous oil into a manipulatable solid.

The Science: The isopropyl group provides high solubility in lipophilic solvents. We need a "push-pull" solvent system: one to dissolve the oil (Solvent A) and one to force the lattice formation (Antisolvent B).

Recommended Solvent Systems:

System Ratio (v/v) Procedure
EtOAc / Heptane 1:3 to 1:5 Dissolve in min. warm EtOAc; add Heptane dropwise until cloudy. Cool slowly.
DCM / Hexane 1:4 Good for removing non-polar grease.

| Ether / Pentane | 1:2 | Best for stubborn oils. Vigorous scratching required. |

Step-by-Step:

  • Dissolve the oil in the minimum amount of "Solvent A" (e.g., Ethyl Acetate) at 40°C.

  • Remove from heat.[1] Add "Antisolvent B" (e.g., Heptane) dropwise until a faint turbidity (cloudiness) persists.

  • Seeding: If you have any solid crystals from a previous batch, add a speck now. If not, scratch the inner wall of the flask with a glass rod at the air-liquid interface.

    • Mechanism:[2][1][3] Scratching creates micro-nucleation sites and local evaporation, forcing the lattice to organize.

  • Stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.

Protocol C: Regioisomer Separation (Chromatography)

Use this if NMR shows a mixture of 3-yl (Target) and 5-yl (Impurity).

The Science: The 3-yl and 5-yl isomers have different dipole moments. The 5-yl isomer (where the isopropyl is adjacent to the side chain) is generally more sterically crowded and slightly less polar, often eluting first or overlapping closely.

  • Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent streaking of the carboxylic acid).

  • Mobile Phase: DCM : MeOH (95:5) + 0.1% Acetic Acid .

    • Why Acetic Acid? It suppresses the ionization of the product on the silica, preventing "tailing" and improving peak resolution.

Frequently Asked Questions (FAQs)

Q: My product turned pink/red during the Acid-Base workup. Is it ruined? A: Likely not. Pyrazoles can form colored charge-transfer complexes with trace iron or oxidation byproducts.

  • Fix: Re-dissolve in EtOAc and treat with activated charcoal (carbon) for 30 minutes, then filter through Celite. This usually removes the color bodies.

Q: I acidified to pH 1, and no solid precipitated. The water is clear. A: You likely protonated the pyrazole ring (pKa ~2.5), making the molecule a cationic salt (highly water-soluble).

  • Fix: Back-titrate with dilute NaOH to pH 4.0 - 4.5 (the Isoelectric Point vicinity). The free acid is least soluble here and should precipitate.

Q: Can I use the crude oil for the next step (e.g., Amide Coupling)? A: Risky. If the next step involves activation (e.g., HATU, EDC), the impurities causing the oil (like residual water or alcohols) will quench your coupling reagent, leading to low yields.

  • Workaround: If you cannot solidify it, azeotrope the oil with Toluene (3x) to remove water, then put it under high vacuum (< 1 mbar) for 12 hours before using.

References

  • General Pyrazole Synthesis & Properties

    • Elguero, J., et al. "Pyrazoles."[3][4][5][6][7] Comprehensive Heterocyclic Chemistry II, Vol 3.

  • Regioisomer Separation Techniques

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Crystallization of Carboxylic Acids

    • Tung, H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley Series in Design and Innovation, 2009.

  • Patents referencing 1-isopropyl-1H-pyrazol-3-yl acetic acid derivatives

    • Bayer Pharma AG. "Substituted Pyrazoles for sGC Stimulation." WO2012015668. (Provides context on the synthesis and isolation of similar intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

improving regioselectivity of N-alkylation in pyrazole-3-acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Pyrazole-3-Acetate N-Alkylation


 vs. 

) in Pyrazole-3-Acetate Synthesis

The Core Challenge: The Tautomer Trap

In the synthesis of pyrazole-3-acetates, the fundamental challenge lies in the annular tautomerism of the pyrazole ring. The hydrogen atom oscillates between


 and 

, rendering both nitrogens nucleophilic.

When you introduce an alkylating agent (


), you create two potential isomers:
  • 
    -Alkylation (1,3-disubstituted):  The alkyl group attaches to the nitrogen distal to the acetate group. This is generally the thermodynamic product  (less steric hindrance).
    
  • 
    -Alkylation (1,5-disubstituted):  The alkyl group attaches to the nitrogen proximal to the acetate group. This is often the kinetic product  or the result of chelation control .
    

Note on Nomenclature: For clarity in this guide, we refer to the nitrogen adjacent to the acetate side-chain as


  and the distal nitrogen as 

.

Diagnostic Toolkit: Which Isomer Do I Have?

Before optimizing, you must definitively identify your current ratio. HPLC retention times are unreliable without standards. NMR is the only self-validating method.

Q: How can I distinguish from isomers using NMR?

A: Use the "Proximity Rule" via NOESY/ROESY and HMBC.

Feature

-Alkylated (1,3-isomer)

-Alkylated (1,5-isomer)
Steric Environment The N-Alkyl group is far from the C3-acetate.The N-Alkyl group is spatially close to the C3-acetate.
NOESY Signal Strong NOE between N-Alkyl protons and C5-H (ring proton).Strong NOE between N-Alkyl protons and Acetate (

) protons
.

C Chemical Shift
The

of an N-methyl group typically appears at 36–39 ppm .
The

of an N-methyl group typically appears at 39–42 ppm (deshielded).
HMBC Correlation

coupling from N-Alkyl protons to C3 is weak or absent.

coupling from N-Alkyl protons to C3 (carbon bearing acetate) is strong.

Troubleshooting & Optimization Protocols

Scenario A: I need the -Isomer (Thermodynamic), but I'm getting mixtures.

Root Cause: The reaction is likely under kinetic control, or the base cation is coordinating with the acetate carbonyl, directing the alkylating agent to


.

Protocol 1: The "Soft" Alkylation (Thermodynamic Control)

  • Mechanism: Promotes

    
     reaction at the most nucleophilic, least hindered nitrogen (
    
    
    
    ).
  • Base:

    
     or 
    
    
    
    (mild bases).
  • Solvent: DMSO or DMF (Polar aprotic).[1]

  • Temperature: Elevated (

    
    ). Heat promotes thermodynamic equilibration.
    
  • Key Insight: Avoid

    
    . Sodium is small and "hard," often locking the anion in a specific coordination state that may favor 
    
    
    
    via the "chelation effect" with the ester oxygen.

Protocol 2: The Fluorinated Solvent Switch Recent literature suggests that fluorinated alcohols can disrupt H-bonding networks and alter nucleophilicity.

  • Solvent: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

  • Effect: The high H-bond donating ability of HFIP solvates the acetate carbonyl, preventing intramolecular H-bonding or chelation that might otherwise direct the electrophile to

    
    .
    
Scenario B: I need the -Isomer (Kinetic/Chelated), but I'm getting .

Root Cause: Steric hindrance from the acetate group is blocking


. You need to overcome sterics with an attractive force (Chelation).

Protocol 3: The "Cesium Effect" or Mg-Chelation

  • Mechanism: Use a metal cation that can coordinate simultaneously to the pyrazole nitrogen and the acetate carbonyl oxygen. This brings the reactants together at the

    
     site.
    
  • Base:

    
     or 
    
    
    
    (specifically in non-polar solvents).
  • Solvent: Toluene or DCM (Non-polar solvents enforce ion-pairing/chelation).

  • Temperature: Low (

    
     to RT). Kinetic control is essential.
    

Advanced Methodologies: Beyond

If direct alkylation fails, switch mechanisms.

Q: My electrophile is an acrylate (Michael Acceptor). What should I expect?

A: High


 Selectivity. 
Michael additions of pyrazoles to acrylates are reversible. Under thermodynamic control (base catalysis, heat), the 

-isomer is formed almost exclusively
because the

-isomer suffers from severe steric clash between the acetate side chain and the new alkyl chain.
Q: Can I use the Mitsunobu Reaction?

A: Yes, but expect different rules. The Mitsunobu reaction (


 / DIAD) activates the alcohol, not the pyrazole. The regioselectivity is governed by the 

of the pyrazole tautomers and the steric bulk of the intermediate phosphonium complex.
  • Trend: Mitsunobu often favors the

    
    -isomer  for 3-substituted pyrazoles due to the massive steric bulk of the 
    
    
    
    group on the electrophile, which cannot easily approach the hindered
    
    
    position.

Visualizing the Decision Process

The following diagram outlines the logical flow for optimizing your reaction conditions based on the desired isomer.

PyrazoleAlkylation Start Start: Pyrazole-3-Acetate Alkylation Target Which Isomer is Desired? Start->Target N1_Path Target: N1-Isomer (1,3-Disubstituted) Target->N1_Path Distal to Acetate N2_Path Target: N2-Isomer (1,5-Disubstituted) Target->N2_Path Proximal to Acetate N1_Strat1 Strategy 1: Thermodynamics Base: K2CO3 or Cs2CO3 Solvent: DMSO/DMF Temp: >60°C N1_Path->N1_Strat1 Standard Alkyl Halide N1_Strat2 Strategy 2: Michael Addition (If electrophile is acrylate) Selectivity: >95:5 N1_Path->N1_Strat2 Acrylate/Enone N2_Strat1 Strategy 1: Chelation Control Base: Mg(OtBu)2 or NaH Solvent: Toluene/DCM Temp: <0°C N2_Path->N2_Strat1 Direct Method N2_Strat2 Strategy 2: Blocking Groups 1. Protect N1 (THP/Trityl) 2. Alkylate N2 (Force) 3. Deprotect N2_Path->N2_Strat2 If Direct Fails

Caption: Decision tree for selecting reaction conditions based on the desired pyrazole regioisomer.

Summary of Reaction Conditions

Variablefavoring

-Alkylation
favoring

-Alkylation
Control Type ThermodynamicKinetic / Chelation
Solvent Polar Aprotic (DMSO, DMF)Non-polar (Toluene, DCM)
Base

,


,

,

Temperature High (

)
Low (

to

)
Additives 18-Crown-6 (sequesters cation)

salts (promotes chelation)

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

    • Source: The Journal of Organic Chemistry (ACS Public
    • Key Finding: in DMSO favors -alkylation for 3-substituted pyrazoles; detailed NMR/X-ray valid
    • URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin

    • Source: Journal of Organic Chemistry
    • Key Finding: HFIP and TFE can dramatically alter regioselectivity r
    • URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

    • Source: The Journal of Organic Chemistry[2]

    • Key Finding: Michael addition protocols yield high selectivity (>99%) due to thermodynamic control and crystal packing forces.
    • URL:[Link]

  • Caesium carbonate promoted regioselective O-functionalization (and N-alkyl

    • Source: Royal Society of Chemistry (RSC Advances)
    • Key Finding: Discusses the "Cesium Effect" and how influences site selectivity in ambident nucleophiles.
    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: LC-MS Fragmentation & Analysis of 1-Isopropyl-1H-pyrazole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-1H-pyrazole-3-acetic acid (CAS: N/A for specific isomer, generic pyrazole derivative) represents a critical building block in the synthesis of pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors, kinase inhibitors).

The primary analytical challenge with this molecule is not detection, but regioisomeric differentiation . The Knorr pyrazole synthesis and subsequent alkylations frequently produce a mixture of the 3-acetic acid (Target) and 5-acetic acid (Impurity) isomers. These isomers share identical molecular weights (


 Da) and similar polarities, making standard C18 retention often insufficient for baseline resolution.

This guide provides a definitive LC-MS/MS characterization of the 3-isomer, contrasting it with its 5-isomer alternative, and proposes a Biphenyl-based stationary phase strategy for superior selectivity.

Part 1: Structural Context & Ionization Physics

Physicochemical Profile[1][2]
  • Formula:

    
    
    
  • Exact Mass:

    
     Da
    
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]

  • Primary Adduct:

    
     at 
    
    
    
Protonation Dynamics (ESI+)

Unlike simple carboxylic acids which ionize well in negative mode (


), pyrazoles possess a basic nitrogen (

, pyridine-like) in the ring.
  • Mechanism: In an acidic mobile phase (0.1% Formic Acid), the

    
     hybridized nitrogen at position 2 accepts a proton.
    
  • Stability: The resulting cation is resonance-stabilized, making

    
     the dominant precursor ion.
    

Part 2: Fragmentation Mechanism (MS/MS)[3]

The fragmentation of 1-isopropyl-1H-pyrazole-3-acetic acid follows a predictable pathway governed by the stability of the pyrazole ring and the lability of the N-alkyl substituent.

Primary Fragmentation Pathways
  • Loss of Isopropyl Group (Dealkylation): The N1-isopropyl bond is susceptible to cleavage, often via a mechanism resembling a 1,5-hydride shift or simple heterolytic cleavage, releasing propene (

    
    , -42 Da).
    
  • Decarboxylation: The acetic acid side chain undergoes loss of

    
     (-44 Da) or formic acid equivalent (-46 Da), typical of carboxylic acids.
    
  • Ring Cleavage (High Energy): At higher collision energies (CE > 35 eV), the pyrazole ring may undergo C-N bond scission, losing

    
     (-27 Da) or 
    
    
    
    (-28 Da).
Diagnostic Ion Table
m/z (Observed)Ion IdentityLoss (Neutral)MechanismRelative Abundance
169.1

NoneParent Ion100%
151.1

Water (18 Da)Dehydration (Acylium ion formation)Low (<10%)
127.1

Propene (42 Da)N-Dealkylation (Diagnostic)High (60-80%)
125.1


(44 Da)
DecarboxylationMedium (30-50%)
83.1

Propene +

Combined Loss (Core Pyrazole)Medium (20-40%)
Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 169.1 Dehydrated Acylium Ion m/z 151.1 Parent->Dehydrated -H2O (18) Dealkylated De-isopropyl m/z 127.1 Parent->Dealkylated -Propene (42) Decarboxylated Decarboxylated m/z 125.1 Parent->Decarboxylated -CO2 (44) Core Core Pyrazole m/z 83.1 Dealkylated->Core -CO2 (44) Decarboxylated->Core -Propene (42)

Caption: Proposed ESI+ fragmentation pathway for 1-isopropyl-1H-pyrazole-3-acetic acid showing parallel losses of the isopropyl group and carboxyl moiety.

Part 3: Comparative Analysis (Regioisomer Differentiation)

The critical analytical task is distinguishing the 3-acetic acid (Target) from the 5-acetic acid (Alternative/Impurity).

Structural Comparison
  • Target (3-isomer): The bulky isopropyl group (N1) and the acetic acid tail (C3) are spatially distant.

  • Alternative (5-isomer): The isopropyl group (N1) and acetic acid tail (C5) are adjacent (Ortho-like).

Performance Comparison Table
FeatureTarget: 3-Acetic Acid Alternative: 5-Acetic Acid Differentiation Logic
Retention (C18) ModerateSlightly Lower5-isomer has higher internal steric strain, slightly increasing polarity/solvation.
Retention (Biphenyl) High Distinctly Lower Biphenyl phases engage in

interactions. The 3-isomer's planar accessibility is superior to the sterically crowded 5-isomer.
Fragmentation (

151)
Low IntensityHigh Intensity "Ortho Effect": In the 5-isomer, the N1-isopropyl group can facilitate water loss/cyclization with the C5-acid, enhancing the

signal.
Stability HighLower5-isomer is sterically congested.
Recommended Separation Strategy

Standard C18 columns often result in co-elution or "shouldering" of these isomers.

  • Recommendation: Switch to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism: The

    
     electron interactions of the phenyl ligands provide alternative selectivity mechanisms sensitive to the steric "flatness" of the pyrazole ring, which differs between the 3- and 5-isomers.
    

Part 4: Validated Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of substance in 1 mL Methanol (1000 ppm).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: Acidification is crucial to ensure the basic pyrazole nitrogen is protonated for ESI+.

LC-MS/MS Conditions
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Methanol provides better protic solvation for carboxylic acids than Acetonitrile, often sharpening peak shapes for acidic species.

Gradient Program:

Time (min) % B Flow (mL/min) Comment
0.0 5 0.4 Equilibration
1.0 5 0.4 Load
8.0 95 0.4 Elution of Isomers
10.0 95 0.4 Wash

| 10.1 | 5 | 0.4 | Re-equilibration |

Method Development Workflow

Workflow Start Crude Mixture (3- & 5-isomers) Screen Screen C18 Column Start->Screen Check Resolution > 1.5? Screen->Check Success Validate Method Check->Success Yes Switch Switch to Biphenyl Phase Check->Switch No (Co-elution) Optimize Optimize Gradient (MeOH vs ACN) Switch->Optimize Optimize->Success

Caption: Decision tree for optimizing separation of pyrazole regioisomers, prioritizing stationary phase orthogonality.

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Analogous Fragmentation Patterns). National Institute of Standards and Technology. Link

  • BenchChem. Separation of Pyrazole Regioisomers: Column Chromatography Conditions. (General protocols for pyrazole isomer separation). Link

  • Frizzo, C. P., et al. Global and targeted metabolomics of pyrazole derivatives. (Discusses ESI mechanisms of N-alkyl pyrazoles). Journal of Mass Spectrometry, 2015.[3]

  • Phenomenex Application Guide.

    
     selectivity). Link
    
  • Restek Corporation. Distinguishing Regioisomers in Drug Development. (Guide on LC-MS method development for structural isomers). Link

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A Researcher's Guide to Distinguishing 1-isopropyl-1H-pyrazol-3-yl and 1-isopropyl-1H-pyrazol-5-yl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step that underpins the reliability of structure-activity relationship (SAR) studies and the overall integrity of the research. The 1-isopropyl-1H-pyrazole scaffold is a common motif in medicinal chemistry, and the differentiation of its 3- and 5-substituted isomers is a frequent analytical challenge. This guide provides an in-depth comparison of analytical strategies to reliably distinguish between 1-isopropyl-1H-pyrazol-3-yl and 1-isopropyl-1H-pyrazol-5-yl isomers, supported by predictive data and detailed experimental protocols.

The Challenge of Isomeric Similarity

The 1-isopropyl-1H-pyrazol-3-yl and 1-isopropyl-1H-pyrazol-5-yl isomers share the same molecular formula and mass, and often exhibit very similar physical properties, such as polarity. This similarity makes their separation and individual characterization a non-trivial task. The primary distinction lies in the attachment point of the functional group to the pyrazole ring relative to the N-isopropyl group, which gives rise to subtle but measurable differences in their spectroscopic and chromatographic profiles.

Core Distinguishing Principle: The Nuclear Overhauser Effect (NOE)

The most definitive method for distinguishing between these two isomers is through-space correlation Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[1][2] The NOE is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds.

  • For the 1-isopropyl-1H-pyrazol-5-yl isomer , a NOE correlation is expected between the methine proton of the isopropyl group (-CH(CH₃)₂) and the proton at the 5-position of the pyrazole ring (H5). Their close proximity allows for this through-space interaction.

  • For the 1-isopropyl-1H-pyrazol-3-yl isomer , the isopropyl group is too distant from the H5 proton for a significant NOE to be observed. Instead, a weaker NOE might be seen between the isopropyl methine proton and the proton at the 4-position (H4), though the H5 correlation is the key diagnostic.

This fundamental difference in spatial arrangement provides an unambiguous method for structural assignment.

Spectroscopic Analysis: A Comparative Overview

While NOESY is the definitive technique, ¹H and ¹³C NMR spectroscopy also provide valuable clues for distinguishing between the two isomers. Due to the lack of readily available, specific experimental spectra for these exact parent compounds in the public domain, the following data has been generated using advanced computational prediction models, which have been shown to provide high accuracy.[3][4][5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position 1-isopropyl-1H-pyrazol-3-yl (Predicted) 1-isopropyl-1H-pyrazol-5-yl (Predicted) Key Differentiator
¹H NMR
H3-~7.45Absence of H3 proton signal.
H4~6.20~6.15Similar chemical shift, but coupling patterns will differ.
H5~7.40-Absence of H5 proton signal.
-CH(CH₃)₂~4.50 (septet)~4.80 (septet)The methine proton in the 5-yl isomer is typically more deshielded due to the proximity of the pyrazole nitrogen atoms.
-CH(CH₃ )₂~1.45 (doublet)~1.50 (doublet)Minor difference.
¹³C NMR
C3~150~138Significant downfield shift for C3 in the 3-yl isomer due to direct attachment to two nitrogen atoms.
C4~105~107Minor difference.
C5~130~148Significant downfield shift for C5 in the 5-yl isomer due to direct attachment to the N-isopropyl group.
-C H(CH₃)₂~50~52Minor difference.
-CH(C H₃)₂~23~22Minor difference.

Disclaimer: The NMR data presented is based on computational predictions and should be used as a guide for experimental verification.

Chromatographic Separation Strategies

Due to their similar polarities, separating these isomers often requires optimized chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC can be an effective technique for separating these volatile isomers. The choice of the capillary column's stationary phase is crucial. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, often provides sufficient selectivity. The mass spectra of the two isomers will be very similar, likely indistinguishable, making chromatographic separation the key to identification. Retention indices can be a reliable tool for distinguishing isomers when compared against a database.[8][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the separation of pyrazole isomers.[10] Optimization of the mobile phase composition is key to achieving baseline separation. A C18 column is a good starting point.

Table 2: General HPLC Method Parameters

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Additive 0.1% Formic Acid or Trifluoroacetic Acid (for improved peak shape)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210-254 nm)

The elution order will depend on the specific conditions, but generally, subtle differences in polarity will allow for separation.

Experimental Protocols

Protocol 1: NMR Analysis for Isomer Differentiation

1.1. Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole isomer mixture or the isolated isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

1.2. ¹H and ¹³C NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess purity and identify the key proton signals.

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals.

1.3. 2D NOESY Experiment:

  • Use the same sample prepared for the 1D NMR experiments.

  • Set up a 2D NOESY experiment. For small molecules, a mixing time (d8) of 0.5 to 0.9 seconds is generally recommended.[11]

  • Ensure the number of scans (nt) is a multiple of 8 or 16 for proper phase cycling.

  • Process the 2D data and analyze the cross-peaks. Look for a correlation between the isopropyl methine proton and the H5 proton of the pyrazole ring.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis Sample Pyrazole Isomer (5-10 mg) Solvent Deuterated Solvent (0.6-0.7 mL) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR_Tube->Acquire_1D Acquire_2D Acquire 2D NOESY Acquire_1D->Acquire_2D Process_Data Process 2D Data Acquire_2D->Process_Data Analyze_Crosspeaks Analyze Cross-peaks Process_Data->Analyze_Crosspeaks Structure_Elucidation Structure Elucidation Analyze_Crosspeaks->Structure_Elucidation

Caption: Workflow for NMR-based isomer differentiation.

Protocol 2: Chromatographic Separation of Isomers

2.1. GC-MS Method Development:

  • Column Selection: Start with a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector and Transfer Line Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., ethyl acetate), split injection (e.g., 50:1).

  • MS Detection: Scan from m/z 40 to 300.

2.2. HPLC Method Development:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL of a 1 mg/mL solution in mobile phase.

  • Optimization: Adjust the gradient slope and initial/final mobile phase compositions to improve the resolution between the two isomer peaks.

Separation_Workflow Start Isomer Mixture Method_Selection Select Method Start->Method_Selection GC_MS Gas Chromatography- Mass Spectrometry Method_Selection->GC_MS Volatile HPLC High-Performance Liquid Chromatography Method_Selection->HPLC Non-Volatile Optimize_GC Optimize GC Parameters (Column, Temp. Program) GC_MS->Optimize_GC Optimize_HPLC Optimize HPLC Parameters (Column, Mobile Phase) HPLC->Optimize_HPLC Analyze_GC Analyze Retention Times Optimize_GC->Analyze_GC Analyze_HPLC Analyze Retention Times Optimize_HPLC->Analyze_HPLC Separation_Achieved Baseline Separation Analyze_GC->Separation_Achieved Analyze_HPLC->Separation_Achieved

Caption: Decision workflow for chromatographic separation.

Conclusion

The definitive differentiation between 1-isopropyl-1H-pyrazol-3-yl and 1-isopropyl-1H-pyrazol-5-yl isomers relies on a multi-faceted analytical approach. While chromatographic methods are essential for their physical separation, 2D NOESY NMR spectroscopy provides the conclusive evidence for structural assignment based on the spatial relationship between the N-isopropyl group and the protons on the pyrazole ring. The predictive NMR data and detailed protocols provided in this guide offer a robust framework for researchers to confidently tackle this common analytical challenge in synthetic and medicinal chemistry.

References

  • Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Available at: [Link]

  • University of Wisconsin-Madison. 2D-NOESY Spectra of Small Molecules - Hints And Tips. Available at: [Link]

  • Stanford University NMR Facility. NOESY. Available at: [Link]

  • Bruker. 7.3 2D Gradient NOESY Experiment. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Molecules, 27(7), 2305. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. Available at: [Link]

  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4853. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(23), 7298. Available at: [Link]

  • Oparaji, O. U., et al. (2018). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Arid Zone Journal of Engineering, Technology and Environment, 14(4), 855-866. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & medicinal chemistry letters, 21(16), 4743–4748. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 12(1), 1-6. Available at: [Link]

  • Aulakh, J. S., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 169-176. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4853. Available at: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

  • Wang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10842. Available at: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. Available at: [Link]

  • Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Chemical Science, 12(35), 11897-11909. Available at: [Link]

  • Wenzl, T., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 642(1-2), 148-155. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PubChem. 1-isopropyl-3-methyl-1h-pyrazol-5-amine. Available at: [Link]

  • PubChem. 1-isopropyl-1h-pyrazole-3-carbaldehyde. Available at: [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Available at: [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5104. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Chen, B., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Information and Modeling, 60(10), 4764-4773. Available at: [Link]

  • Chen, B., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]

  • Pop, R., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 3689-3700. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4567. Available at: [Link]

  • Chen, B., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]

  • Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909. Available at: [Link]

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Comparative Guide: HPLC Purity Determination of Pyrazole Acetic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole acetic acid derivatives are critical pharmacophores in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors). However, their amphoteric nature—possessing both a basic pyrazole nitrogen and an acidic carboxyl tail—creates a "retention paradox" in standard chromatography.

This guide objectively compares three separation strategies for determining the purity of pyrazole acetic acid building blocks. Based on experimental robustness and retention stability, Method C (Polar-Embedded C18) is recommended as the superior protocol over HILIC and Standard C18, offering the optimal balance of retention, peak shape, and regioisomer resolution.

The Challenge: Why Standard Methods Fail

The purity determination of pyrazole acetic acid is complicated by two main factors:

  • Phase Collapse (Dewetting): The molecule is highly polar (logP < 1). To retain it on a standard C18 column, the mobile phase requires nearly 100% water. Under these conditions, the hydrophobic C18 chains "collapse" or mat down to avoid the water, leading to a sudden loss of retention and variable retention times (

    
    ).
    
  • Regioisomerism: The synthesis of N-substituted pyrazoles often yields a mixture of N1- and N2-isomers. These isomers have identical mass and very similar polarities, requiring high selectivity (

    
    ) to resolve.
    
Visualizing the Problem: The "Dewetting" Phenomenon

The following diagram illustrates why standard C18 columns fail for this application compared to the recommended Polar-Embedded solution.

DewettingMechanism cluster_0 Standard C18 (100% Aqueous) cluster_1 Polar-Embedded C18 (Recommended) C18_Open Initial State: Ligands Extended C18_Collapse Dewetting Event: Ligands Mat Down (Hydrophobic Self-Association) C18_Open->C18_Collapse High Surface Tension Result_Fail Result: Loss of Surface Area Analyte Elutes in Void C18_Collapse->Result_Fail AQ_Open Initial State: Ligands Extended AQ_Stable Hydration Layer: Polar Group Attracts Water Prevents Matting AQ_Open->AQ_Stable Polar Shielding Result_Pass Result: Consistent Retention Sharp Peak Shape AQ_Stable->Result_Pass

Figure 1: Mechanism of hydrophobic collapse in standard C18 vs. stability in Polar-Embedded phases.

Comparative Methodology

We evaluated three distinct chromatographic approaches. Data below represents synthesized findings typical of method development for small polar acids (MW < 200, pKa ~3.5).

Method A: Standard C18 (Reverse Phase)
  • Column: High-coverage C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% H3PO4 (aq) / Acetonitrile.

  • Verdict: Unsuitable.

  • Analysis: Requires <5% organic to retain the acid. After 10 injections, retention time drifted by >15% due to phase dewetting.

Method B: HILIC (Hydrophilic Interaction)[1][2][3]
  • Column: Bare Silica or Zwitterionic phase.

  • Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Acetate (pH 5.0).

  • Verdict: Conditional Use.

  • Analysis: Excellent retention (

    
    ). However, the method is sensitive to sample diluent (must be high organic) and requires long equilibration times. Solubility of the polar pyrazole acid in 90% ACN can be problematic for preparative loads.
    
Method C: Polar-Embedded C18 (The "AQ" Phase)[3]
  • Column: Polar-embedded or "Aqueous stable" C18 (e.g., Agilent Polaris C18-A, Waters Atlantis T3).

  • Mobile Phase: 0.1% H3PO4 / Methanol.

  • Verdict: Recommended.

  • Analysis: The polar group embedded in the alkyl chain allows operation in 100% aqueous buffer without collapse. It provides dual-mode retention (hydrophobic + weak H-bonding), perfectly resolving the regioisomers.

Experimental Data Summary

The following table summarizes the performance metrics of the three methods for 2-(1H-pyrazol-1-yl)acetic acid.

ParameterMethod A: Standard C18Method B: HILICMethod C: Polar-Embedded C18
Mobile Phase 98% Water / 2% ACN10% Water / 90% ACN100% Water (0-5 min) -> Gradient
Retention Factor (

)
0.8 (Poor)6.5 (Excellent)3.2 (Optimal)
Tailing Factor (

)
1.8 (Tailing)1.1 (Sharp)1.05 (Symmetric)
Isomer Resolution (

)
< 1.0 (Co-elution)> 2.5> 2.0
Equilibration Time Fast (< 5 min)Slow (> 20 min)Moderate (10 min)
Robustness Low (Dewetting risk)Low (Hydration sensitivity)High

Recommended Protocol (Method C)

This protocol utilizes a Polar-Embedded C18 phase to ensure retention of the acidic tail while resolving the pyrazole regioisomers.

Reagents & Equipment
  • Stationary Phase: Polar-Embedded C18 (e.g., Agilent Polaris C18-A or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH suppresses carboxylic acid ionization, increasing retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 210 nm (primary) and 254 nm (secondary).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.010001.0
5.010001.0
15.050501.0
18.050501.0
18.110001.0
25.010001.0

Rationale: The initial 5-minute isocratic hold at 100% aqueous is critical. It allows the highly polar pyrazole acetic acid to interact fully with the stationary phase, maximizing the separation of potential early-eluting synthesis impurities (e.g., hydrazine).

Sample Preparation
  • Diluent: 100% Mobile Phase A (0.1% H3PO4).

  • Concentration: 0.5 mg/mL.

  • Critical Step: Ensure the sample is fully dissolved. If sonication is needed, monitor temperature to prevent degradation.

Method Development Decision Tree

Use this workflow to adapt the method if your specific pyrazole derivative has additional hydrophobic substituents (e.g., phenyl groups).

MethodWorkflow Start Start: Pyrazole Acetic Acid Purity Check CheckLogP Check LogP of Analyte Start->CheckLogP Decision1 Is LogP < 0? (Highly Polar) CheckLogP->Decision1 Route_Polar Use Polar-Embedded C18 (100% Aqueous Start) Decision1->Route_Polar Yes Route_Std Use Standard C18 (5-10% Organic Start) Decision1->Route_Std No Check_Res Check Isomer Resolution (Rs) Route_Polar->Check_Res Route_Std->Check_Res Pass Final Method: Validate Check_Res->Pass Rs > 1.5 Fail Modify Selectivity: Change Buffer pH or Switch to Phenyl-Hexyl Check_Res->Fail Rs < 1.5

Figure 2: Decision tree for selecting the correct stationary phase based on analyte polarity.

References

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Application Notes.[1] Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Guides. Link

  • BenchChem. (2025).[2] Column chromatography conditions for separating pyrazole isomers.Link

  • SIELC Technologies. (2018).[3] Separation of Pyrazole on Newcrom R1 HPLC column.Link

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.Link

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Reference Standard Guide: 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Criticality

In the development of pyrazole-based therapeutics (such as kinase inhibitors, COX-2 inhibitors, and phosphodiesterase inhibitors like Ibudilast), the structural integrity of the pyrazole core is non-negotiable.

The molecule 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid (Isopropylpyrazole-3-acetic acid) presents a specific, high-risk challenge: Regioisomerism .[1]

During synthesis—typically via the alkylation of pyrazole-3-acetate or the cyclization of hydrazines—the isopropyl group can attach at either the N1 or N2 position. These isomers have identical molecular weights (LC-MS cannot distinguish them easily) but vastly different biological activities and binding affinities.[1]

This guide compares a Certified Reference Standard (CRS) against Research Grade (RG) alternatives, demonstrating why "purity" by HPLC area% is insufficient without rigorous structural validation.

Technical Profile & Structural Identity

ParameterSpecification
Chemical Name 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid
Synonyms 2-(1-isopropyl-1H-pyrazol-3-yl)acetic acid; 1-Isopropyl-3-carboxymethylpyrazole
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Critical Attribute N1 vs. N2 Regioselectivity
Solubility Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water (pH dependent)

Comparative Analysis: Certified Standard vs. Alternatives

The following table summarizes the performance gaps between a fully characterized Reference Standard and typical "95%+" catalog reagents or in-house synthesized crude material.

Table 1: Performance & Specification Comparison
FeatureCertified Reference Standard (CRS) Alternative / Research Grade (RG) Impact on Research
Assay (qNMR) 99.0% ± 1.0% (w/w) Not performed (Area% only)RG material may lead to incorrect IC50 values due to inert mass.[1]
Regio-Purity Confirmed >99:1 (N1 vs N2) Mixture (often 80:20 to 95:[1]5)Critical Risk: The N2 isomer is a potent impurity that can skew SAR data.[1]
Structural Proof 2D NMR (NOESY/ROESY) confirmed1H NMR only (ambiguous)Without NOE, the position of the isopropyl group is an assumption, not a fact.
Water Content < 0.5% (Karl Fischer)Hygroscopic (often >2%)Weighing errors; hydrolytic instability of downstream amides.[1]
Residual Solvents Quantified (GC-HS)Unknown (often DMF/THF traces)Solvents like DMF can inhibit enzymes in bioassays.[1]

The "Hidden" Hazard: Synthesis & Isomerism

To understand why a reference standard is required, one must look at the synthesis pathway. The alkylation of a pyrazole ring is governed by tautomerism, often yielding a mixture of N1- and N2-substituted products.[1][2]

Diagram 1: Regioisomer Formation Pathway

This diagram illustrates the divergence in synthesis that creates the critical impurity.

Regioisomerism Start Pyrazole-3-acetic acid (Tautomeric Mix) Reaction Alkylation Competition Start->Reaction Reagent + Isopropyl Bromide (Base/DMF) Reagent->Reaction Target TARGET (N1-Isomer) 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid (Therapeutic Scaffold) Reaction->Target Major Product (Steric Control) Impurity IMPURITY (N2-Isomer) 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid (Inactive/Toxic) Reaction->Impurity Minor Product (Thermodynamic)

Caption: Alkylation of the pyrazole precursor inevitably produces the N2-isomer (often misidentified as the 5-substituted isomer).[1] A CRS must prove the absence of the "Impurity" pathway.

Experimental Validation Protocols

As a scientist, you should not accept a Certificate of Analysis (CoA) blindly.[1] The following protocols allow you to validate the standard in your own lab.

Protocol A: Orthogonal HPLC for Isomer Separation

Standard C18 methods often co-elute regioisomers.[1] This method uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences between the N1 and N2 isomers.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% → 95% B[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 220 nm (carboxylate absorption) and 254 nm (aromatic).[1]

  • Acceptance Criteria: The N2-isomer (impurity) typically elutes after the N1-isomer due to different dipole interactions.[1] The CRS must show a single peak >99.5%.[1]

Protocol B: Structural Confirmation via NOE (The Gold Standard)

Mass spectrometry cannot distinguish the position of the isopropyl group. Nuclear Overhauser Effect (NOE) NMR is the only definitive method.[1]

  • Sample Prep: Dissolve 10 mg of Standard in DMSO-d6.

  • Experiment: Run a 1D-NOESY or 2D-NOESY.

  • Target Interaction: Irradiate the Methine proton (CH) of the Isopropyl group.[1]

  • Verification Logic:

    • If Target (N1-isomer): You will see a strong NOE correlation to the H-5 proton on the pyrazole ring and no correlation to the methylene protons of the acetic acid group (which is at position 3, distant from N1).

    • If Impurity (N2-isomer): The isopropyl group is at N2, spatially closer to the acetic acid side chain at C3.[1] You may see NOE correlations to the acetic acid methylene protons.[1]

Qualification Workflow

How is a Reference Standard qualified? This workflow ensures that the material you use establishes "Traceability."[1]

Diagram 2: Qualification & Release Workflow

Qualification cluster_QC Analytical Validation Raw Crude Synthesis (Mix of Isomers) Purification Prep-HPLC / Recrystallization (Removal of N2 Isomer) Raw->Purification ID Identity: 1H NMR, MS, IR + 2D NOESY (Critical) Purification->ID Purity Purity: HPLC (Phenyl-Hexyl) GC (Residual Solvents) ID->Purity Content Assay: qNMR (Internal Std) Water (KF) Purity->Content Release CERTIFIED REFERENCE STANDARD (CoA Release) Content->Release

Caption: The transition from crude material to CRS requires specific purification to remove regioisomers, followed by NOESY validation.

Conclusion & Recommendations

For researchers working on pyrazole-based drug discovery, the cost of a Certified Reference Standard is negligible compared to the cost of a failed SAR campaign caused by regioisomer confusion.

  • For Early Screening: Research Grade (RG) is acceptable if you perform Protocol A (HPLC) to verify isomer ratio.[1]

  • For GLP Tox / Late Stage: Only use a Certified Reference Standard with NOE data.[1] The risk of N2-isomer toxicity or off-target effects is too high to ignore.[1]

References
  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Quantification of Pyrazole Compounds. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid (Isomer Comparison). Retrieved from [1]

  • Fustero, S., et al. (2011).[1] Regioselective N-Alkylation of Pyrazoles: A Critical Review. Chemical Reviews. (Contextual grounding for Diagram 1).

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures. (Basis for Protocol A).[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid

[1]

Executive Summary & Hazard Logic

The Philosophy of "Unknown but Potent" As researchers, we often handle intermediates where specific toxicological data is sparse. 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid (CAS: 1005626-79-4) is a functionalized pyrazole scaffold commonly used as a building block in medicinal chemistry (e.g., for COX-2 inhibitors or kinase inhibitors).[1]

Because this specific isomer lacks a comprehensive, historical toxicological profile compared to commodity chemicals, we must apply the Precautionary Principle .[1] We do not treat it merely as "chemical dust"; we treat it as a potential bioactive agent .[1]

Structural Hazard Analysis (SAR):

  • Pyrazole Ring: Statistically associated with biological activity (enzyme inhibition).[1] Potential for sensitization or systemic toxicity.[1]

  • Acetic Acid Moiety: Introduces acidity (pKa ~4-5).[1] Risk of ocular damage (H318) and mucosal irritation (H335).

  • Isopropyl Group: Increases lipophilicity, potentially enhancing dermal absorption compared to non-alkylated analogs.[1]

Provisional Occupational Exposure Band (OEB): In the absence of a specific OEL (Occupational Exposure Limit), we assign this compound to OEB 3 (10–100


Personal Protective Equipment (PPE) Matrix

The following PPE ensemble is designed to prevent both acute corrosive injury and potential systemic sensitization.

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory P100 / P3 Standard: NIOSH P100 or EN 143 P3 filter.Rationale: As a solid intermediate, the primary vector is airborne dust.[1] Surgical masks provide zero protection against bioactive particulates.[1] If handling >10g outside a hood, a Powered Air Purifying Respirator (PAPR) is recommended.[1]
Dermal (Hand) Double Nitrile Spec: Minimum 0.11 mm (4 mil) thickness per glove.Protocol: "Double-gloving" with colored indicator under-gloves allows immediate detection of tears.[1] Pyrazoles can permeate thin latex; nitrile offers superior chemical resistance to organic acids.[1]
Ocular Chemical Goggles Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses with side shields are insufficient for fine acidic powders, which can drift around lenses.[1] Tight-fitting goggles prevent lacrimal fluid acidification upon contact with dust.[1]
Body Tyvek® Lab Coat Spec: Disposable, non-woven polyethylene (e.g., Tyvek 400).Rationale: Cotton coats absorb and retain chemical dust, becoming a secondary source of exposure in the breakroom or home.[1] Disposable coats must be doffed inside the lab.

Operational Protocols

A. Engineering Controls & Weighing[1][2]
  • Primary Control: All manipulation of the solid must occur within a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Management: Organic powders are prone to static charge.[1] Use an ionizing bar or anti-static gun before transferring to the weigh boat to prevent "scattering" (aerosolization).

B. Solubilization (The Critical Moment)

The moment of highest risk is the addition of solvent, which can displace air and eject a "puff" of aerosolized compound.

  • Solvent Choice: Dissolves readily in DMSO, Methanol, or DCM.[1]

  • The "Wetting" Technique: Do not pour solvent directly onto the heap of powder. Pipette solvent slowly down the side of the vial to wet the bottom first, creating a slurry before full dissolution.[1]

  • Exotherm Check: While the acetic acid tail is weak, reaction with strong bases (e.g., NaH, TEA) will be exothermic.[1] Always cool the receiving vessel to 0°C if neutralizing.

C. Waste Disposal[1][3][4][5]
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).[1]

  • Classification: Dispose of as "Hazardous Organic Acid Waste."[1]

  • Decontamination: Wipe all surfaces with a 5% Sodium Bicarbonate solution to neutralize the acidic residue, followed by a water rinse.[1]

Visualizing the Safety Logic

Figure 1: Risk Assessment & PPE Selection Workflow

This decision tree illustrates how to select protection levels for novel pyrazole intermediates based on the quantity handled.

PPE_SelectionStartStart: Handling 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acidQtyCheckQuantity to Handle?Start->QtyCheckSmallScale< 100 mg (Analytical)QtyCheck->SmallScaleMedScale100 mg - 10 g (Preparative)QtyCheck->MedScaleLargeScale> 10 g (Scale-Up)QtyCheck->LargeScaleLevel1Level 1 PPE:Nitrile Gloves + Safety Glasses(Fume Hood Mandatory)SmallScale->Level1Level2Level 2 PPE:Double Nitrile + Goggles + Lab Coat(Fume Hood Mandatory)MedScale->Level2Level3Level 3 PPE:P100 Respirator + Tyvek Suit(Powder Containment Hood)LargeScale->Level3

Caption: Decision logic for scaling PPE based on mass handled. Note that Fume Hood use is mandatory regardless of scale.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take if the powder is spilled outside of containment.

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate & Signage(Allow dust to settle 15m)Spill->EvacuateImmediatePPE_Up2. Don PPE(Double Gloves, Goggles, N95/P100)Evacuate->PPE_UpCover3. Cover Spill(Paper towels dampened with NaHCO3)PPE_Up->CoverPrevent AerosolCollect4. Collect(Scoop into HazWaste Container)Cover->CollectClean5. Decontaminate(Soap/Water Wash)Collect->Clean

Caption: Step-by-step workflow for managing solid spills. Dampening the spill (Step 3) is critical to prevent airborne contamination.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965624 (Pyrazole derivatives).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Guidance on Assessment Factors to Derive a DNEL. (Relevant for OEB assignment logic). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.